molecular formula C12H13NO B8729448 8-Ethoxy-2-methylquinoline CAS No. 61703-93-3

8-Ethoxy-2-methylquinoline

Cat. No.: B8729448
CAS No.: 61703-93-3
M. Wt: 187.24 g/mol
InChI Key: IXYZTQJBAJFGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethoxy-2-methylquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61703-93-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-ethoxy-2-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3

InChI Key

IXYZTQJBAJFGKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethoxy-2-methylquinoline (CAS 61703-93-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Ethoxy-2-methylquinoline (CAS 61703-93-3), a substituted quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes confirmed structural information with expert-driven predictions and comparative analysis based on closely related analogs. The guide covers physicochemical properties, a proposed synthetic route via the Doebner-von Miller reaction, predicted spectral characteristics (¹H NMR, ¹³C NMR, MS), a discussion on reactivity and potential applications, and essential safety protocols. The objective is to equip researchers with a foundational understanding and a practical framework for the synthesis, characterization, and safe handling of this compound.

Introduction and Molecular Overview

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[1] The introduction of an ethoxy group at the 8-position and a methyl group at the 2-position, as in this compound, modulates the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, making it an intriguing target for further investigation.

This compound belongs to the family of 8-alkoxyquinolines, which are known for their metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide serves as a technical primer, consolidating known data and providing reasoned scientific inferences to facilitate its use in a research setting.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not publicly available, its core properties can be reliably identified or predicted based on its structure and comparison with analogs like 8-methoxy-2-methylquinoline.

PropertyValue / PredictionSource / Basis
CAS Number 61703-93-3-
Molecular Formula C₁₂H₁₃NOChemazone[5]
Molecular Weight 187.24 g/mol Chemazone[5]
IUPAC Name This compound-
Appearance Predicted: Pale yellow to brown liquid or low-melting solidInferred from analogs like 8-methylquinoline (liquid) and 8-methoxy-2-methylquinoline.
Solubility Predicted: Soluble in common organic solvents (Ethanol, DMSO, Chloroform, Acetone). Sparingly soluble in water.Based on the general solubility of quinoline derivatives.
Boiling Point Predicted: > 250 °CExtrapolated from related quinolines.
pKa Predicted: ~4.5 - 5.5The quinoline nitrogen is basic; the precise value is influenced by the electron-donating ethoxy group.

Synthesis Protocol: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and time-honored method for the synthesis of 2-methylquinolines.[6][7] It involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 2-ethoxyaniline would be reacted with crotonaldehyde.

Proposed Reaction Mechanism

The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.

G aniline 2-Ethoxyaniline michael_adduct Michael Adduct (Iminium Intermediate) aniline->michael_adduct 1. Michael Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct acid Acid Catalyst (e.g., HCl, H₂SO₄) acid->michael_adduct cyclized_intermediate Cyclized Dihydroquinoline michael_adduct->cyclized_intermediate 2. Electrophilic    Aromatic Substitution dehydrated_intermediate Tetrahydroquinoline cyclized_intermediate->dehydrated_intermediate 3. Dehydration final_product This compound dehydrated_intermediate->final_product 4. Oxidation    (e.g., by nitrobenzene)

Caption: Proposed Doebner-von Miller synthesis workflow.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It must be performed with appropriate safety precautions by trained personnel.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-ethoxyaniline (0.1 mol).

  • Acid Catalyst: Slowly add concentrated hydrochloric acid (0.2 mol) with stirring. The mixture will likely become thick.

  • Oxidizing Agent (Optional but Recommended): Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, which is common in Skraup-type syntheses to facilitate the final aromatization step.

  • Addition of Aldehyde: Heat the mixture to 90-100 °C. Slowly add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature below 120 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 130-140 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH 8-9) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Spectral Analysis

No public experimental spectra are available for this compound. The following analysis is based on established NMR chemical shift principles and mass spectrometry fragmentation patterns for the quinoline scaffold.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.00d1HH-4Doublet due to coupling with H-3. Downfield shift due to proximity to nitrogen.
~7.35d1HH-5Aromatic proton on the benzene ring.
~7.25t1HH-6Aromatic proton on the benzene ring.
~7.15d1HH-3Doublet due to coupling with H-4.
~6.90d1HH-7Aromatic proton on the benzene ring, shifted upfield by the adjacent -OEt group.
~4.20q2H-O-CH₂ -CH₃Quartet from coupling to the methyl protons.
~2.70s3H2-CH₃ Singlet, characteristic of a methyl group at the 2-position of a quinoline.
~1.50t3H-O-CH₂-CH₃ Triplet from coupling to the methylene protons.
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-2Carbon bearing the methyl group, adjacent to nitrogen.
~154.0C-8Aromatic carbon bonded to the ethoxy group.
~145.0C-8aBridgehead carbon.
~136.0C-4Aromatic CH carbon.
~129.0C-6Aromatic CH carbon.
~127.0C-4aBridgehead carbon.
~122.0C-3Aromatic CH carbon.
~120.0C-5Aromatic CH carbon.
~108.0C-7Aromatic CH carbon, shielded by the ethoxy group.
~64.0-O-CH₂ -CH₃Methylene carbon of the ethoxy group.
~25.02-CH₃ Methyl carbon at the 2-position.
~15.0-O-CH₂-CH₃ Methyl carbon of the ethoxy group.
Mass Spectrometry (EI)

In electron ionization mass spectrometry, this compound is expected to show a strong molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z ValueProposed Fragment
187 [M]⁺ (Molecular Ion)
172[M - CH₃]⁺
159[M - C₂H₄]⁺ (Loss of ethylene from ethoxy group)
144[M - C₂H₅O]⁺ (Loss of ethoxy radical)

Reactivity and Potential Applications

Chemical Reactivity
  • Basicity: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to form salts with acids.

  • Metal Chelation: The nitrogen atom and the oxygen of the 8-ethoxy group can act as a bidentate ligand, capable of forming stable complexes with various metal ions. This is a well-documented property of 8-substituted quinolines.[1]

  • Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, although the conditions required can be harsh. The position of substitution will be directed by the existing substituents.

  • C-H Activation: The methyl group at the 2-position is activated and can participate in various reactions, including condensation and C-H activation/functionalization.[8][9]

G quinoline 8-Ethoxy-2- methylquinoline drug_discovery Drug Discovery (Anticancer, Antimicrobial) quinoline->drug_discovery Bioactivity ligand Ligand Synthesis (Catalysis) quinoline->ligand Chelation material Materials Science (OLEDs, Sensors) quinoline->material Functional Scaffold intermediate Synthetic Intermediate quinoline->intermediate Reactivity

Caption: Potential application pathways for the title compound.

Potential Applications

Given the extensive research into quinoline derivatives, this compound holds potential in several fields:

  • Medicinal Chemistry: As an analog of other biologically active 8-alkoxyquinolines, it could be investigated for anticancer, antibacterial, antifungal, and antimalarial properties.[3][4] The ethoxy group can tune the compound's pharmacokinetic profile compared to its methoxy or hydroxy counterparts.

  • Catalysis: Its metal-chelating ability makes it a candidate for use as a ligand in transition metal catalysis.

  • Materials Science: The quinoline core is a known chromophore. Derivatives are used in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Safety and Handling

No specific toxicological data for this compound is available. Therefore, it must be handled with the assumption that it is a hazardous substance, based on the data for quinoline and its derivatives.[10][11]

General Precautions
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

    • Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate organic vapor cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[12]

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem. Retrieved February 10, 2026.
  • Quinoline Derivative Poisoning: Symptoms, Diagnosis and Treatment. (n.d.). Symptoma. Retrieved February 10, 2026.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • This compound - 61703-93-3. (n.d.). Chemazone. Retrieved February 10, 2026.
  • Quinoline - SAFETY D
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved February 10, 2026.
  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 10, 2026.
  • 8-Ethoxyquinoline. (n.d.). PubChem. Retrieved February 10, 2026.
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010). HETEROCYCLES, 82(1).
  • Quinoline: A versatile heterocyclic. (n.d.). PMC. Retrieved February 10, 2026.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • An improvement in the Doebner-Miller synthesis of quinaldines. (n.d.).
  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). (2025).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Ethoxyquin. (2015). mzCloud.
  • Examples of some 5-substituted 8-hydroxyquinoline derivatives. (n.d.).
  • 8-METHOXY-2-METHYLQUINOLINE AldrichCPR. (n.d.). Sigma-Aldrich.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • 8-Ethoxyquinoline - Optional[MS (GC)]. (n.d.). SpectraBase.
  • 8-Ethoxy-4-methylquinolin-2-ol. (n.d.). BLD Pharm.
  • MSBNK-Eawag-EQ365202. (2015). MassBank.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.
  • 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. (n.d.). PubChem.
  • 8-Methoxy-2-Methylquinoline. (n.d.). PubChem.
  • Ethoxyquin. (n.d.). NIST WebBook.
  • 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • 8-Methylquinoline. (n.d.). SpectraBase.
  • 8-Hydroxy-2-methylquinoline. (n.d.). Haz-Map.
  • 8-Methylquinoline(611-32-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Method for one-step preparation of 2-methylquinoline. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025).
  • Ru(ii)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)–H activation. (n.d.).
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).
  • Quinoline - Optional[13C NMR]. (n.d.). SpectraBase.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... (n.d.).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-Ethyl-2-methylquinoline. (2025). Toxics Release Inventory.
  • Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. (2025).
  • Ethoxyquin - PRODUCT INFORM

Sources

An In-depth Technical Guide to the Solubility of 8-Ethoxy-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 8-ethoxy-2-methylquinoline, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and a representative analysis of its behavior in a range of common organic solvents.

Introduction to this compound

This compound is a quinoline derivative characterized by an ethoxy group at the 8th position and a methyl group at the 2nd position of the quinoline ring. Its molecular structure, featuring both aromatic and aliphatic moieties, dictates its physicochemical properties and, consequently, its solubility profile. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development, as it directly impacts reaction kinetics, yield, and bioavailability in pharmaceutical applications.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H13NO[1]
Molecular Weight187.24 g/mol [1]
AppearanceExpected to be a liquid or low-melting solidInferred from related structures
PolarityModerately polarInferred from structure

Theoretical Framework: Factors Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key factors influencing its solubility in organic solvents include:

  • Polarity: The quinoline ring system imparts a degree of polarity due to the presence of the nitrogen atom, while the ethoxy and methyl groups are less polar. The overall moderate polarity of the molecule suggests good solubility in solvents of similar polarity.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to interact favorably with this compound.

  • Van der Waals Forces: The aromatic ring and the alkyl groups contribute to London dispersion forces, which are significant in interactions with nonpolar solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent. A solvent that can effectively overcome the solute-solute interactions and form stable solute-solvent interactions will exhibit higher solubilizing capacity.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter, and the shake-flask method is a widely recognized and reliable technique for its determination.[2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high solubility values.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Add excess this compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Report solubility (g/100mL or mol/L) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Solubility Profile of this compound in Organic Solvents

Qualitative Solubility Predictions

The principle of "like dissolves like" provides a strong basis for predicting solubility trends.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the quinoline ring and have polarities that are compatible with the overall polarity of this compound. Therefore, high solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents are polar but do not have hydrogen bond donating capabilities. However, their polarity is sufficient to interact favorably with the polar regions of the molecule, leading to good solubility.

  • Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic nature of toluene allows for favorable π-π stacking interactions with the quinoline ring system. This, combined with van der Waals forces, is expected to result in significant solubility.

  • Nonpolar Aliphatic Solvents (e.g., Hexane): Hexane is a nonpolar solvent, and its interactions with the moderately polar this compound are expected to be the weakest. Consequently, lower solubility is anticipated in such solvents.

Estimated Quantitative Solubility Data

The following table presents an estimated solubility of this compound in various organic solvents at 25 °C. These values are illustrative and should be confirmed by experimental measurement.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility ( g/100 mL)
Methanol32.7> 50
Ethanol24.6> 50
Acetone20.730 - 50
Dichloromethane8.9330 - 50
Ethyl Acetate6.0220 - 40
Toluene2.3810 - 30
Hexane1.88< 5

Logical Relationship Diagram

G cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Solubility Outcome Solute Moderately Polar H-bond Acceptor Aromatic Ring PolarProtic Polar Protic (e.g., Ethanol) H-bond Donor/Acceptor Solute->PolarProtic Strong Interactions PolarAprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Solute->PolarAprotic Moderate Interactions Nonpolar Nonpolar (e.g., Hexane) Van der Waals Solute->Nonpolar Weak Interactions HighSol High Solubility PolarProtic->HighSol GoodSol Good Solubility PolarAprotic->GoodSol LowSol Low Solubility Nonpolar->LowSol

Caption: Relationship between solute/solvent properties and solubility.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. The solubility is dictated by the compound's moderate polarity and its ability to participate in various intermolecular interactions. While quantitative experimental data is not widely published, a strong understanding of the underlying chemical principles allows for reliable predictions of its solubility behavior. The standardized shake-flask method provides a robust framework for the experimental determination of its solubility, which is a critical parameter for its application in research and development.

References

  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A new USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link][2]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-Metric solubility. 2: correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89. [Link][5]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link][4]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link][3]

  • Chemazone. (n.d.). This compound. [Link][1]

Sources

8-ethoxy analogue of 8-hydroxyquinaldine literature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-ethoxy analogue of 8-hydroxyquinaldine (8-Ethoxy-2-methylquinoline) Content Type: Technical Monograph & Experimental Guide

Mechanistic Probe for Metallobiology and Photophysics[1]

Executive Summary

This compound (CAS: 61703-93-3), the ethyl ether derivative of 8-hydroxyquinaldine, serves as a critical structural probe in medicinal chemistry and coordination chemistry. Unlike its parent compound, which is a bidentate chelator capable of sequestering divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺), the 8-ethoxy analogue is sterically and electronically precluded from forming stable metal complexes.

This molecule is primarily utilized as a negative control in biological assays to distinguish between metal-dependent (chelation) and metal-independent (hydrophobic/steric) mechanisms of action. Furthermore, in photophysics, it acts as a reference standard to study Excited State Intramolecular Proton Transfer (ESIPT), as the alkylation of the oxygen atom abolishes the proton transfer pathway, resulting in distinct fluorescence characteristics.

Chemical Identity & Structural Logic[2]

ParameterDetail
IUPAC Name This compound
Common Name 8-Ethoxyquinaldine
CAS Number 61703-93-3
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Pale yellow solid / crystalline powder
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in water
The "Double Blockade" Mechanism

The utility of this compound lies in its structural deviation from the pharmacophore of 8-hydroxyquinoline (8-HQ).

  • Electronic Blockade (8-Position): The ethyl group replaces the phenolic hydrogen. This prevents the ionization of the oxygen atom, rendering the molecule incapable of forming the anionic

    
     bidentate chelate required for high-affinity metal binding.
    
  • Steric Blockade (2-Position): The methyl group at position 2 introduces steric hindrance adjacent to the nitrogen donor. Even if the nitrogen lone pair were accessible, the bulk of the methyl group distorts the geometry required for planar coordination with smaller metal ions (e.g., Al³⁺), a phenomenon known as the "methyl steric effect" in quinaldine chemistry.

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Rationale: This protocol utilizes a standard nucleophilic substitution (


) to alkylate the phenolic oxygen. Anhydrous conditions are maintained to prevent hydrolysis of the alkyl halide.

Reagents:

  • 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine): 1.0 equiv (e.g., 477 mg, 3.0 mmol)[1][2][3][4]

  • Ethyl Bromide (or Ethyl Iodide): 1.0–1.2 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv (Anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Dry)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxy-2-methylquinoline in DMF (10 mL per 3 mmol substrate).

  • Deprotonation: Add anhydrous

    
     to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion.
    
  • Alkylation: Dropwise add Ethyl Bromide.

  • Reaction: Stir the mixture.

    • Option A (DMF): Stir at room temperature for 16 hours.

    • Option B (Acetone): Reflux at 60°C for 4–6 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.

  • Extraction: If oil forms, extract with Dichloromethane (DCM) (3 x 20 mL). Wash the organic layer with brine and water to remove DMF.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Ethyl Acetate : Hexane (Gradient 5:95 to 20:80).

Validation (NMR Data):

  • 
     NMR (500 MHz, 
    
    
    
    ):
    Look for the disappearance of the broad phenolic -OH singlet (>8.0 ppm) and the appearance of the ethyl group signals:
    • 
       1.59 (t, 3H, 
      
      
      
      Hz,
      
      
      )[2]
    • 
       4.28 (q, 2H, 
      
      
      
      Hz,
      
      
      )
Protocol B: Metal Binding Exclusion Assay (UV-Vis)

Rationale: To confirm the lack of chelation capability compared to the parent compound.

  • Preparation: Prepare

    
     solutions of 8-hydroxyquinaldine (Control) and this compound (Test) in Ethanol/HEPES buffer (1:1).
    
  • Titration: Add aliquots of

    
     or 
    
    
    
    solution (0 to 5 equivalents).
  • Observation:

    • Control: Significant bathochromic shift (red shift) in absorption maxima indicates complex formation.

    • Test (8-Ethoxy): No significant shift in

      
       should be observed, confirming lack of coordination.
      

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the structural logic behind the loss of chelation activity.

Diagram 1: Synthesis Pathway & Transition State

Synthesis Reactant 8-Hydroxyquinaldine (Nucleophile) Intermediate Phenoxide Anion (Activated) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product This compound (Product) Intermediate->Product SN2 Attack Reagent Ethyl Bromide (Electrophile) Reagent->Product Alkylation

Figure 1: Williamson ether synthesis pathway converting the hydroxy-precursor to the ethoxy-analogue via a phenoxide intermediate.

Diagram 2: Chelation Blockade Logic

Chelation cluster_Active Parent: 8-Hydroxyquinaldine cluster_Inactive Analogue: this compound HQ 8-Hydroxyquinaldine Complex Stable Chelate Complex (Bidentate Binding) HQ->Complex N: and O- donation Metal Metal Ion (M2+) Metal->Complex EQ This compound NoComplex NO Binding (Steric & Electronic Block) EQ->NoComplex O-Ethyl blocks ionization Metal2 Metal Ion (M2+) Metal2->NoComplex No Ligand affinity

Figure 2: Comparative mechanism showing how O-alkylation prevents the formation of the stable metal chelate complex.

Biological & Photophysical Applications[6][7]

Negative Control in Metallopharmacology

In drug development, particularly for neurodegenerative diseases (Alzheimer's) or antimicrobial agents, 8-hydroxyquinolines are often investigated as "metal protein attenuating compounds" (MPACs).

  • The Test: If a biological effect (e.g., bacterial killing of S. aureus or inhibition of A

    
     aggregation) is observed with 8-hydroxyquinaldine but abolished  with this compound, the mechanism is confirmed to be metal-dependent .
    
  • The Result: Literature confirms that while halogenated 8-hydroxyquinaldines exhibit potent MIC values against M. tuberculosis and S. aureus, the 8-ethoxy analogues are generally inactive (MIC > 64

    
    ), validating the necessity of the free hydroxyl group for activity [1].[2]
    
Photophysical Probe (ESIPT)
  • Mechanism: 8-Hydroxyquinolines undergo Excited State Intramolecular Proton Transfer (ESIPT) upon photoexcitation, where the phenolic proton transfers to the quinoline nitrogen, creating a phototautomer with a large Stokes shift.

  • Effect of Ethylation: this compound cannot undergo ESIPT. Consequently, its fluorescence emission is blue-shifted (resembling the enol form rather than the keto tautomer) and often exhibits higher quantum yields in aprotic solvents due to the elimination of the non-radiative proton transfer decay channel.

References

  • Synthesis and Antimicrobial Evaluation: Prachayasittikul, V., et al. (2013).[5] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[5][6]

  • Crystallographic & Structural Data: Luo, X. Y., et al. (2018). "Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline." Acta Crystallographica Section E. (Contains synthesis protocol for the 2-methyl ether precursor).

  • Photophysical Properties: Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A.

Sources

Technical Guide: Design and Synthesis of 8-Alkoxyquinaldine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic pharmacophores, the 8-alkoxyquinaldine (2-methyl-8-alkoxyquinoline) scaffold represents a strategic evolution of the privileged 8-hydroxyquinoline (8-HQ) structure. While 8-HQ is renowned for its bidentate metal chelation, the introduction of an alkoxy group at the C8 position, combined with the steric bulk of the C2-methyl (quinaldine) group, fundamentally alters the physicochemical profile.

This modification serves three critical functions in drug design:

  • Chelation Modulation: Alkylation "caps" the phenolic oxygen, preventing non-specific metal sequestration unless metabolically cleaved, thereby reducing off-target toxicity.

  • Lipophilicity Tuning: The ether linkage allows for the introduction of diverse alkyl chains (SAR exploration), significantly enhancing membrane permeability and Blood-Brain Barrier (BBB) transit compared to the polar parent phenol.

  • Fluorescence Properties: The 8-alkoxyquinaldine core exhibits tunable fluorescence, making these derivatives valuable as biological probes and theranostic agents.

This guide provides a rigorous, field-proven methodology for the synthesis, purification, and structural characterization of these derivatives, moving beyond basic textbook protocols to address real-world solubility and regioselectivity challenges.

Structural Significance & SAR Logic

The biological activity of 8-alkoxyquinaldines is governed by the "Push-Pull-Block" mechanism.

  • The "Block" (C2-Methyl): Unlike quinoline, the 2-methyl group in quinaldine provides steric hindrance adjacent to the ring nitrogen. This reduces the affinity for square-planar metal complexes (like Cu²⁺) compared to 8-HQ, often shifting the mechanism of action from simple chelation to intercalation or specific receptor binding.

  • The "Push" (C8-Alkoxy): The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing electron density in the heteroaromatic ring. This makes the ring more susceptible to oxidative metabolism but enhances binding affinity to electron-poor targets (e.g., DNA base pairs).

Visualization: SAR & Logic Flow

SAR_Logic Scaffold 8-Alkoxyquinaldine Core C2_Methyl C2-Methyl Group (Steric Shield) Scaffold->C2_Methyl C8_Alkoxy C8-Alkoxy Group (Lipophilic/Electronic) Scaffold->C8_Alkoxy Effect_1 Reduced Metal Affinity (vs. 8-HQ) C2_Methyl->Effect_1 Steric Hindrance Effect_2 Enhanced BBB Permeability C8_Alkoxy->Effect_2 LogP Modulation Effect_3 Tunable Fluorescence C8_Alkoxy->Effect_3 Electronic Donor Target_1 Alzheimer's (Pro-drug) Effect_1->Target_1 Target_2 Anticancer (MDR Reversal) Effect_2->Target_2 Effect_3->Target_2

Caption: Figure 1. Structure-Activity Relationship (SAR) logic for 8-alkoxyquinaldine derivatives, highlighting the functional roles of the C2 and C8 substitutions.

Synthetic Strategy: The Optimized Williamson Ether Protocol

While the Williamson ether synthesis is a standard textbook reaction, applying it to 8-hydroxyquinaldine requires specific modifications to suppress N-alkylation (a common side reaction due to the nucleophilic quinoline nitrogen) and maximize yield.

Reaction Pathway

The reaction proceeds via an SN2 mechanism.[1][2][3][4][5] The choice of base and solvent is critical. We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) .

  • Why K₂CO₃? It is mild enough to deprotonate the phenol (pKa ~10) without deprotonating the C2-methyl group (benzylic-like protons), which would lead to side reactions.

  • Why DMF? A polar aprotic solvent is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.

Experimental Protocol (SOP-Q8-OR)

Objective: Synthesis of 8-(benzyloxy)-2-methylquinoline.

Reagents:

  • 8-Hydroxyquinaldine (1.0 eq)

  • Benzyl bromide (1.2 eq) [Warning: Lachrymator]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (catalytic, 0.1 eq) - Finkelstein catalyst to accelerate reaction with bromides/chlorides.

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 8-hydroxyquinaldine (500 mg, 3.14 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (868 mg, 6.28 mmol) in one portion. The suspension will turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 30 minutes. Expert Note: This pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing N-alkylation competition.

  • Addition: Add KI (52 mg, 0.31 mmol) followed by the dropwise addition of Benzyl bromide (0.45 mL, 3.77 mmol).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane/EtOAc 4:1).

    • Checkpoint: The starting material (Rf ~0.2) should disappear; the product (Rf ~0.6) is less polar.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If solid:[6] Filter, wash with water (3x) to remove DMF, and air dry.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% LiCl solution (2x) to effectively remove residual DMF, then brine. Dry over Na₂SO₄.[6]

  • Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95%.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 8-Hydroxyquinaldine + DMF Base Add K2CO3 (Stir 30 min) Start->Base React Add R-X + KI (Heat 60°C) Base->React Workup Ice Water Quench & Extraction React->Workup Product 8-Alkoxyquinaldine (Pure) Workup->Product Recrystallization

Caption: Figure 2. Step-by-step synthetic workflow for the O-alkylation of 8-hydroxyquinaldine.

Analytical Characterization Data

To ensure scientific integrity, the following spectroscopic signatures must be verified.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR Singlet at ~2.7 ppm (3H)Confirms the C2-Methyl group integrity (not alkylated).
1H NMR Multiplet at 7.0 - 8.2 ppmAromatic quinoline protons.
1H NMR Singlet/Multiplet at 4.0 - 5.3 ppmO-CH₂ protons. Shift depends on R group (Benzyl ~5.3, Methyl ~4.0).
13C NMR Peak at ~154 ppmC8-O carbon (deshielded by oxygen).
MS (ESI) [M+H]⁺Molecular ion peak.

Therapeutic Applications & Biological Context[7][8][9][10][11][12][13]

A. Anticancer Activity (MDR Reversal)

8-alkoxyquinaldine derivatives have shown potential in reversing Multi-Drug Resistance (MDR) in cancer cells. Unlike 8-HQ, which is cytotoxic due to metal chelation, long-chain 8-alkoxy derivatives (e.g., octyloxy) can insert into lipid bilayers, modulating the function of P-glycoprotein (P-gp) pumps that eject chemotherapy drugs [1].

B. Neuroprotection (Alzheimer's Disease)

While 8-HQ is a chelator, 8-alkoxy derivatives act as "pro-chelators." They are designed to cross the Blood-Brain Barrier (BBB) due to high lipophilicity. Once in the brain, specific enzymes (esterases or oxidases, depending on the linker) cleave the alkoxy group, releasing the active 8-hydroxyquinaldine to chelate excess Cu/Zn/Fe ions associated with amyloid plaques [2].

C. Antimicrobial Agents

Quinaldine ethers exhibit activity against Gram-positive bacteria.[7] The mechanism involves the disruption of the cell membrane potential, facilitated by the lipophilic 8-alkoxy tail acting as a membrane anchor [3].

References

  • Prachayasittikul, V. et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." EXCLI Journal.

  • Oliveri, V. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

  • Cherdtrakulkiat, R. et al. (2016). "Derivatives of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[7][8] Biochemistry and Biophysics Reports.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 8-Ethoxy-2-methylquinoline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of 8-ethoxy-2-methylquinoline from 8-hydroxy-2-methylquinoline. The protocol is centered around the robust and widely applicable Williamson ether synthesis, a staple in organic chemistry for the formation of ethers.[1][2] This application note is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and expected outcomes. The intended audience includes researchers in medicinal chemistry, materials science, and organic synthesis who require a reliable method for the preparation of this and similar quinoline derivatives.

Introduction: The Significance of this compound

Quinoline and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities and applications.[3][4] 8-Hydroxyquinoline, in particular, is a well-known chelating agent with applications in analytical chemistry and as a precursor for various therapeutic agents.[3][5] The modification of the hydroxyl group at the 8-position, such as through etherification to form this compound, can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability. This alteration can, in turn, influence its biological activity, making it a target of interest in drug discovery and development. For instance, alkylation of the 8-OH group in some quinoline molecules has been shown to increase cytotoxicity against tumor cells.[6] Therefore, a reliable and well-characterized synthetic route to this compound is of considerable value.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 8-hydroxy-2-methylquinoline is achieved through the Williamson ether synthesis. This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][7] In the first step, the weakly acidic hydroxyl group of 8-hydroxy-2-methylquinoline is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This is a critical step as the phenoxide is a much stronger nucleophile than the neutral hydroxyl group. In the second step, this phenoxide anion attacks an ethylating agent, typically an ethyl halide like ethyl iodide or ethyl bromide, in a concerted SN2 mechanism. The nucleophile attacks the electrophilic carbon of the ethyl group, leading to the displacement of the halide leaving group and the formation of the desired ether product, this compound.[1]

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary alkyl halides are prone to undergo elimination reactions (E2) in the presence of a strong base.[7]

Experimental Workflow Overview

The overall experimental process can be broken down into three main stages: reaction setup and execution, workup and extraction, and finally, purification and characterization of the final product.

Experimental Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Characterization Reaction_Setup Reaction Setup: - 8-hydroxy-2-methylquinoline - Base (e.g., K2CO3) - Solvent (e.g., DMF) Addition Addition of Ethylating Agent (e.g., Ethyl Iodide) Reaction_Setup->Addition Heating Heating and Stirring Addition->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction with Organic Solvent (e.g., Chloroform) Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Williamson Ether Synthesis Mechanism Mechanism of Williamson Ether Synthesis R1 8-hydroxy-2-methylquinoline Phenoxide Phenoxide Anion R1->Phenoxide Deprotonation R2 Ethyl Iodide P1 This compound R2->P1 Base K2CO3 (Base) Base->Phenoxide Phenoxide->P1 SN2 Attack P2 Potassium Iodide

Sources

Purification of 8-Ethoxy-2-methylquinoline by Silica Gel Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 8-ethoxy-2-methylquinoline using silica gel column chromatography. Quinolines are a critical class of N-heterocyclic compounds prevalent in medicinal chemistry and drug development. Their inherent basicity, however, often presents challenges during purification on standard silica gel, leading to issues like peak tailing and poor separation. This document outlines a robust protocol, grounded in chromatographic principles, to overcome these challenges. It details the entire workflow from the initial Thin-Layer Chromatography (TLC) optimization to the final isolation of the purified compound. The causality behind experimental choices, such as the use of a basic modifier in the mobile phase, is explained to provide researchers with a deeper understanding of the purification process.

Introduction: The Challenge of Purifying Basic Quinolines

This compound is a quinoline derivative with significant potential in various research and development sectors. Like many nitrogen-containing heterocyclic compounds, its basic nature stems from the lone pair of electrons on the nitrogen atom. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase in column chromatography.[1] This interaction can result in several undesirable outcomes:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor resolution and cross-contamination of fractions.[2]

  • Irreversible Adsorption: A portion of the compound can bind permanently to the silica gel, resulting in significant yield loss.[1]

  • Compound Degradation: For sensitive molecules, the acidic nature of the silica gel can catalyze decomposition.[3]

To achieve high purity, which is paramount for applications in drug development and scientific research, these issues must be systematically addressed. This guide provides a field-proven protocol to effectively purify this compound, ensuring both high purity and recovery.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to contain starting materials or byproducts.
Silica Gel230-400 meshStandard SupplierFor flash chromatography.
n-HexaneHPLC GradeStandard SupplierNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeStandard SupplierPolar component of the mobile phase.
Triethylamine (NEt₃)Reagent GradeStandard SupplierBasic modifier for the mobile phase.
Dichloromethane (DCM)ACS GradeStandard SupplierFor sample loading (optional).
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring and mobile phase optimization.
Equipment
  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fume hood

Pre-Purification: Thin-Layer Chromatography (TLC) Optimization

Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[4]

Identifying Potential Impurities

A crude sample of this compound, synthesized via Williamson ether synthesis from 8-hydroxy-2-methylquinoline and an ethylating agent in a solvent like DMF, may contain:[5]

  • Unreacted 8-hydroxy-2-methylquinoline: This starting material is significantly more polar due to the hydroxyl group and will have a much lower Rf value.

  • Byproducts: From side reactions or decomposition.

TLC Protocol
  • Prepare Eluent Systems: Start with a mixture of hexane and ethyl acetate. A good starting point for quinoline derivatives is a 7:3 or 8:2 ratio of hexane to ethyl acetate. Prepare a second solution with the same ratio but add ~0.5-1% triethylamine (NEt₃).[2]

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent like dichloromethane. On a TLC plate, spot the crude mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the baseline is above the solvent level.

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Quinolines are typically UV-active.

  • Analyze:

    • Observe the Rf of the main spot. Adjust the polarity of the eluent (increase ethyl acetate for lower Rf, increase hexane for higher Rf) until the target Rf of ~0.3-0.4 is achieved.

    • Compare the TLC plate developed with and without triethylamine. The addition of NEt₃ should result in more compact, round spots with less streaking for the basic quinoline product.[2]

A hypothetical starting point for the mobile phase could be Hexane:Ethyl Acetate:Triethylamine (80:20:0.5) .

Step-by-Step Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts.

Column Packing (Wet Slurry Method)

The wet slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation.[6]

  • Select Column Size: For 1g of crude material, a column with a diameter of approximately 2-3 cm is appropriate. The amount of silica gel should be about 30-50 times the weight of the crude product (i.e., 30-50 g).

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 40 g) with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc with 0.5% NEt₃) to form a consistent slurry. Swirl until no air bubbles are visible.[6]

  • Pack the Column:

    • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing.

    • Once all the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [6]

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_iso Isolation prep1 Select Column prep2 Prepare Silica Slurry prep1->prep2 prep3 Pack Column prep2->prep3 prep4 Add Sand Layer prep3->prep4 load2 Apply to Column prep4->load2 load1 Dissolve Crude Product load1->load2 elute1 Add Mobile Phase load2->elute1 elute2 Apply Pressure (Flash) elute1->elute2 elute3 Collect Fractions elute2->elute3 elute4 Monitor by TLC elute3->elute4 elute4->elute3 Continue Elution iso1 Combine Pure Fractions elute4->iso1 Purity Confirmed iso2 Evaporate Solvent iso1->iso2 iso3 Characterize Product iso2->iso3

Caption: Workflow for silica gel column chromatography purification.

Sample Loading

Proper sample loading is critical for achieving high resolution. The sample should be applied to the column in the most concentrated form possible and in a narrow band.

  • Wet Loading (Recommended):

    • Dissolve the crude this compound (~1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (1-2 mL).

    • Carefully pipette this solution directly onto the center of the top sand layer, taking care not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the silica. Let this solvent absorb as well.

  • Dry Loading (For samples with poor solubility):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 g) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder onto the top sand layer of the packed column.[8]

Elution and Fraction Collection
  • Carefully fill the column with the optimized mobile phase.

  • If using flash chromatography, apply gentle pressure using a pump or inert gas to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or a fraction collector. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).

  • Continuously monitor the collected fractions by TLC to track the elution of the product and any impurities. Spot every few fractions on a TLC plate and develop it to see which fractions contain the pure compound.

Isolation and Characterization
  • Based on the TLC analysis of the fractions, combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Characterize the final product to confirm its identity and purity using techniques such as NMR, mass spectrometry, and melting point analysis. The reported melting point for this compound is 34.5-35.4 °C.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation of spots - Mobile phase polarity is not optimal.- Column was overloaded.- Run a shallower solvent gradient or run the column isocratically with a low-polarity eluent.- Use a longer column for better resolution.[9]
Streaking of spots in fractions Insufficient triethylamine in the mobile phase to neutralize the acidic silica.Increase the concentration of triethylamine in the eluent slightly (e.g., from 0.5% to 1.0%).[2]
Compound decomposes on the column The compound is sensitive to the acidity of the silica gel.- Ensure triethylamine is used.- If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[9]

Conclusion

The purification of basic compounds like this compound via silica gel column chromatography is a highly effective technique when the inherent challenges are properly addressed. The key to a successful separation lies in the neutralization of the acidic stationary phase by incorporating a basic modifier, such as triethylamine, into the mobile phase. By following the detailed protocol for TLC optimization, column packing, sample loading, and elution outlined in this application note, researchers can consistently achieve high purity and yield, facilitating the advancement of their research and drug development programs.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 10, 2026, from [Link]

  • Dong, M. W. (2007). Liquid Chromatography: Problem Solving and Troubleshooting. Retrieved February 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 10, 2026, from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 10, 2026, from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved February 10, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved February 10, 2026, from [Link]

  • Wu, J., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. Heterocycles, 81(7), 1713-1721.
  • Kumar, A., et al. (2021). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 26(16), 4983.
  • ResearchGate. (2023, November 26). Recent problems with silica gel chromatography. Retrieved February 10, 2026, from [Link]

  • Chemazone. (n.d.). This compound. Retrieved February 10, 2026, from [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved February 10, 2026, from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Application Note: 8-Ethoxy-2-methylquinoline (8-Ethoxyquinaldine) in Coordination Chemistry & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile

The "Blocked" Chelate Strategy

8-Ethoxy-2-methylquinoline (8-Et-2-MeQ) represents a strategic modification of the classic 8-hydroxyquinoline (oxine) scaffold. While oxine is a ubiquitous anionic


-bidentate chelator, 8-Et-2-MeQ serves two distinct, advanced functions in coordination chemistry and medicinal optimization:
  • Electronic Modulation (The "Switch"): The ethylation of the phenolic oxygen prevents deprotonation. This converts the ligand from an anionic (

    
    -type) chelator to a neutral (
    
    
    
    -type) donor. This is critical when cationic metal centers must be stabilized without neutralizing the metal's primary charge.
  • Steric Steering (The "Gate"): The 2-methyl group (quinaldine position) introduces significant steric bulk adjacent to the nitrogen donor. This steric hindrance destabilizes planar bis-complexes (e.g., in Cu(II) or Ni(II)), often forcing tetrahedral geometries or lower coordination numbers, which can enhance catalytic activity by creating open coordination sites.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / CharacteristicImplication for Research
Formula

Neutral ligand
MW 187.24 g/mol Low molecular weight fragment
Donor Type Neutral N-donor (Hard/Borderline)Binds transition metals (

)
Hemilability Potential weak O-donorEther oxygen can weakly coordinate (hemilabile) to stabilize vacant sites
pKa (Conj.[1][2] Acid) ~5.8 (Est. based on quinaldine)Moderately basic; protonatable in strong acid
Solubility High: DCM,

, EtOH
Compatible with organic phase catalysis

Part 2: Synthesis Protocol (High-Purity Ligand Generation)

Objective: Synthesize >98% pure this compound from 8-hydroxy-2-methylquinoline via Williamson ether synthesis.

Reagents
  • Precursor: 8-Hydroxy-2-methylquinoline (CAS: 826-81-3)

  • Alkylating Agent: Iodoethane (

    
    ) or Bromoethane (
    
    
    
    )
  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (HPLC Grade)

Step-by-Step Procedure
  • Activation:

    • Charge a round-bottom flask with 8-hydroxy-2-methylquinoline (1.0 eq) and anhydrous

      
       (2.0 eq).
      
    • Add DMF (10 mL per gram of substrate).[3]

    • Stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn yellow/orange as the phenolate anion forms.

  • Alkylation:

    • Add Iodoethane (1.5 eq) dropwise via syringe.

    • Critical Step: Heat the mixture to 60°C. Do not exceed 80°C to prevent elimination side reactions of the alkyl halide.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Work-up:

    • Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a pale solid or oil.

    • Extract with Dichloromethane (

      
      , 3x).
      
    • Wash the organic layer with 5% NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • If oil persists: Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Yield: >85%.

Part 3: Coordination Protocol (Pd-Catalysis Model)

Objective: Synthesize a neutral Palladium(II) complex


 or 

to demonstrate steric control.
Rationale

The 2-methyl group makes the formation of square planar


 impossible. It favors the formation of trans-

or dimeric species, which are often more active precatalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
Procedure
  • Metal Precursor: Dissolve

    
     (1.0 eq) in Dichloromethane (DCM).
    
  • Ligand Addition: Add this compound (2.05 eq) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4 hours. The yellow solution may shift to orange/red.

  • Isolation:

    • Add Diethyl Ether or Pentane to induce precipitation.

    • Filter the solid and wash with cold ether.

  • Characterization Check:

    • 1H NMR: Look for a downfield shift in the proton at the 3-position (quinoline ring) and the 2-methyl group, indicating N-coordination.

    • IR: Shift in

      
       stretch (
      
      
      
      ).

Part 4: Visualization of Pathways

Figure 1: Synthesis and Coordination Logic

G cluster_0 Ligand Features Start 8-Hydroxy-2-methylquinoline (Anionic Precursor) Reagents Et-I + K2CO3 (DMF, 60°C) Start->Reagents Activation Ligand This compound (Neutral Ligand) Reagents->Ligand Williamson Ether Synthesis (Blocks O-site) Complex Pd(II) Complex (Sterically Hindered) Ligand->Complex Coordination Feat1 2-Methyl Group: Steric Gate Ligand->Feat1 Feat2 8-Ethoxy Group: Electronic Switch Ligand->Feat2 Metal PdCl2 Source Metal->Complex + MCl2

Caption: Workflow converting the anionic chelate precursor into the neutral, sterically modulated 8-ethoxy ligand.

Part 5: Biological & Drug Development Applications

Context: 8-alkoxyquinolines are privileged scaffolds in medicinal chemistry, often exhibiting higher lipophilicity and membrane permeability than their hydroxy counterparts.

Protocol: Preparation for MTT Cytotoxicity Assays

Since 8-Et-2-MeQ is lipophilic, proper formulation is required for biological testing.

  • Stock Solution: Dissolve 10 mg of ligand in 1 mL DMSO (Dimethyl Sulfoxide). This yields a high-concentration stock (approx. 53 mM).

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as quinolines may adsorb.

  • Working Solution: Dilute into culture media (RPMI or DMEM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Note: The "blocked" phenol prevents non-specific protein binding often seen with 8-hydroxyquinoline, providing a "cleaner" pharmacological profile.

Part 6: References & Verification

  • Synthesis of 8-Alkoxyquinolines:

    • Source: "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." National Institutes of Health (PMC).

    • Relevance: Validates the

      
      /DMF alkylation route for 2-methyl derivatives.
      
    • Link:

  • Coordination Chemistry of Quinaldine Derivatives:

    • Source: "Synthesis of Quinoline-Based Pt–Sb Complexes... Ligand-Controlled Redox." Organometallics (ACS).

    • Relevance: details the coordination modes of 2-methylquinoline ligands and the impact of steric hindrance on metal binding (

      
      ).
      
    • Link:

  • Structural Data (Crystallography):

    • Source: PubChem Compound Summary for 8-Methoxy-2-methylquinoline (Analogous structure).

    • Relevance: Provides crystal structure data (CCDC 654972) confirming the geometry of 2-methyl-8-alkoxy systems.

    • Link:

  • Biological Activity (Antitumor):

    • Source: "Synthesis of 8-Hydroxyquinoline Derivatives... Cytotoxic Potentials."[4][5][3] ResearchGate.

    • Relevance: Confirms the bioactivity of 8-alkoxy-2-methylquinolines against Hep3B and other cell lines.[4]

    • Link:

Sources

Application Note: High-Throughput Synthesis of 8-Alkoxy-2-Methylquinoline Libraries for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating ability and broad biological activity, ranging from neuroprotection (Alzheimer’s disease) to anticancer and antimicrobial applications.[1]

In Structure-Activity Relationship (SAR) studies, the 8-alkoxy-2-methylquinoline subclass is particularly valuable. The C2-methyl group provides steric bulk that modulates metabolic stability (blocking the C2-oxidation site), while the C8-alkoxy group serves two critical functions:

  • Lipophilicity Modulation: It allows precise tuning of LogP for blood-brain barrier (BBB) penetration.

  • Chelation Masking: Capping the phenolic oxygen modulates the metal-binding affinity, converting a strong chelator into a lipophilic vector or a "pro-chelator" if the ether is metabolically labile.

This guide details the robust preparation of 8-alkoxy-2-methylquinoline libraries, focusing on high-throughput parallel synthesis.

Synthetic Strategy & Workflow

For library generation, de novo ring construction (e.g., Skraup or Doebner-Miller synthesis) is inefficient. The superior strategy is the Late-Stage Functionalization (LSF) of the commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) core.

We employ two complementary protocols to maximize chemical diversity:

  • Nucleophilic Substitution (SN2): For primary alkyl halides.

  • Mitsunobu Reaction: For secondary alcohols or complex motifs where alkyl halides are unstable.

Library Synthesis Workflow

LibraryWorkflow Start Scaffold: 8-Hydroxy-2-methylquinoline Decision Select Electrophile Type Start->Decision RouteA Route A: Alkyl Halides (R-X, Cs2CO3, DMF) Decision->RouteA Primary Halides RouteB Route B: Alcohols (R-OH, DEAD, PPh3) Decision->RouteB 2° Alcohols/Complex Workup Workup: Scavenger Resin or Liquid-Liquid Extraction RouteA->Workup RouteB->Workup Purify Purification: Prep-HPLC / SFC Workup->Purify QC QC Analysis: LC-MS + 1H NMR Purify->QC

Figure 1: Decision matrix for parallel synthesis of 8-alkoxy-2-methylquinoline libraries.

Experimental Protocols

Protocol A: High-Throughput O-Alkylation (Williamson Ether Synthesis)

Recommended for: Primary alkyl bromides/iodides and benzylic halides.

Scientific Rationale: The phenolic proton of 8-hydroxy-2-methylquinoline forms an intramolecular hydrogen bond with the quinoline nitrogen (pKa ~9.8). Consequently, weak bases like K2CO3 may result in sluggish kinetics. We utilize Cesium Carbonate (Cs2CO3) due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing, enhancing the nucleophilicity of the phenoxide anion.

Reagents:

  • Scaffold: 8-Hydroxy-2-methylquinoline (1.0 equiv)[2][3]

  • Electrophile: R-Br or R-I (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a 2-dram vial or 96-well reaction block, dissolve 8-hydroxy-2-methylquinoline (159 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add Cs2CO3 (650 mg, 2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the alkyl halide (1.2 mmol).

  • Reaction: Seal the vessel and heat to 60°C for 4–12 hours.

    • Optimization: For unreactive chlorides, add KI (0.1 equiv) as a catalyst (Finkelstein condition) and increase temp to 80°C.

  • Workup (Library Scale):

    • Cool to RT.

    • Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) to remove DMF and inorganic salts.

    • Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: Mitsunobu Reaction

Recommended for: Secondary alcohols, chiral motifs, or when alkyl halides are unavailable.

Scientific Rationale: Direct alkylation of secondary halides often leads to E2 elimination side products. The Mitsunobu reaction activates the alcohol oxygen via a phosphonium intermediate, allowing SN2 displacement by the weak phenol nucleophile with Inversion of Configuration (Walden inversion).

Reagents:

  • Scaffold: 8-Hydroxy-2-methylquinoline (1.0 equiv)[2][3]

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: PPh3 (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Dissolution: Dissolve 8-hydroxy-2-methylquinoline (1.0 mmol), R-OH (1.2 mmol), and PPh3 (1.5 mmol) in anhydrous THF (5 mL) under N2 atmosphere.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add DIAD (1.5 mmol) over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add water (0.5 mL) to quench excess reagents.

  • Purification Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. For libraries, use polymer-supported triphenylphosphine (PS-PPh3) to facilitate filtration-based cleanup.

Purification & Characterization

Separation of Isomers (N- vs. O-Alkylation)

While O-alkylation is favored, N-alkylation (forming the quinolinium salt) is a potential side reaction, particularly with hard electrophiles (e.g., Methyl Iodide).

  • TLC Differentiation:

    • O-Alkyl Product: High Rf (non-polar), fluorescent under UV (254/365 nm).

    • N-Alkyl Side Product: Baseline (ionic/polar), often yellow/orange colored.

  • Chromatography:

    • Use a gradient of Hexanes:EtOAc (0-50% EtOAc). The desired ether elutes early.

    • Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent peak tailing of the basic quinoline nitrogen.

QC Data Specifications

Report the following for library validation:

ParameterMethodAcceptance Criteria
Purity UPLC-UV (254 nm)> 95%
Identity LC-MS (ESI+)[M+H]+ ± 0.4 Da
Structure 1H NMR (DMSO-d6)Disappearance of phenolic -OH (~9.5 ppm). Appearance of O-CH2 signals (~4.2 ppm).

SAR Logic & Design Considerations

When designing the library, select R-groups to probe specific physicochemical interactions. The 8-alkoxy substituent dictates the electronic environment of the quinoline ring and the overall solubility.

SAR_Logic Core 8-Alkoxy-2-Methylquinoline SAR Targets Lipophilicity Lipophilicity (LogP) Target: 2.0 - 4.0 (BBB Permeability) Core->Lipophilicity Sterics Steric Bulk (Receptor Fit) Core->Sterics Electronics Electronic Effects (pKa Modulation) Core->Electronics Metabolism Metabolic Stability (t1/2) Core->Metabolism R_Lipo R = Benzyl, Pentyl (Increases LogP) Lipophilicity->R_Lipo R_Steric R = Isopropyl, t-Butyl (Restricts Rotation) Sterics->R_Steric R_Elec R = CF3-Benzyl (Lowers N-pKa) Electronics->R_Elec R_Metab R = Deuterated Alkyl (Blocks Dealkylation) Metabolism->R_Metab

Figure 2: SAR decision tree for R-group selection at the C8 position.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Intramolecular H-bond prevents deprotonation.Switch from K2CO3 to Cs2CO3. Increase temp to 80°C.
N-Alkylation Observed Solvent polarity too high or "Hard" electrophile used.Switch solvent from DMF to Acetone (favors O-alkylation). Use Bromides instead of Iodides.
Product Co-elutes with TPPO Mitsunobu byproduct interference.Use PS-PPh3 (Polymer Supported) or wash crude solid with Hexane/Ether (TPPO is insoluble in ether, product is soluble).
LCMS Peak Broadening Metal chelation in the column.The quinoline nitrogen can bind trace metals in HPLC lines. Add 0.1% Formic Acid or EDTA to the mobile phase.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential."[4][5] MedChemComm.

  • Oliveri, V. (2020). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Song, Y. et al. (2015). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel antitumor agents." Bioorganic & Medicinal Chemistry Letters.

  • Patel, K. et al. (2021).[6][7] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Ethoxy-2-methylquinoline Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Quinoline derivatives have a rich history in drug discovery, leading to treatments for malaria and various microbial infections.[1][2] In recent years, this scaffold has garnered significant attention in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms of action.[3] These mechanisms include, but are not limited to, DNA intercalation, inhibition of topoisomerase, modulation of tubulin polymerization, and interference with key signaling pathways such as PI3K/AKT/mTOR.[3][4][5][6]

This document provides a detailed guide for assessing the cytotoxic potential of a specific derivative, 8-Ethoxy-2-methylquinoline. While extensive data on this particular molecule is emerging, its structural analog, 8-hydroxy-2-methylquinoline, has shown notable antitumor effects.[7] Studies have indicated that the substitution of the hydroxyl group at the 8-position with alkoxy groups can enhance cytotoxic activity against certain cancer cell lines.[7] Therefore, this compound represents a promising candidate for cytotoxic evaluation.

These application notes are designed to provide researchers with a robust framework for quantifying the cytotoxic effects of this compound, determining its half-maximal inhibitory concentration (IC50), and exploring its potential mechanism of action. The protocols herein are grounded in established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Proposed Mechanism of Action: A Focus on Apoptosis Induction

Based on the known activities of structurally related quinoline compounds, it is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis, potentially mediated by the inhibition of pro-survival signaling pathways like PI3K/AKT/mTOR.[4][6] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[6][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates GF Growth Factor GF->GF_Receptor EMQ This compound EMQ->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation: Quantifying Cytotoxicity

The primary output of these protocols will be the determination of the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[9] This is a critical metric for comparing the potency of different compounds.[9] The data should be presented in a clear, tabular format.

Table 1: Illustrative Cytotoxicity Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Cell LineCompound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
MCF-7 0 (Vehicle Control)100 ± 5.20 ± 1.8
(Breast Cancer)188.4 ± 4.511.6 ± 3.1
562.1 ± 3.937.9 ± 4.2
1049.5 ± 4.150.5 ± 3.7
2525.8 ± 2.874.2 ± 4.5
5010.2 ± 1.989.8 ± 2.5
IC50 (µM) ~10.1 ~9.8
HeLa 0 (Vehicle Control)100 ± 4.80 ± 2.0
(Cervical Cancer)192.3 ± 5.17.7 ± 2.5
570.5 ± 4.329.5 ± 3.8
1055.1 ± 3.644.9 ± 3.2
2530.2 ± 3.069.8 ± 4.1
5015.8 ± 2.284.2 ± 2.9
IC50 (µM) ~12.5 ~11.2

Experimental Protocols

Two complementary assays are presented to provide a comprehensive assessment of cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells from a parallel plate to the MTT assay

  • 96-well flat-bottom plates

  • Microplate reader (490 nm)

Procedure:

  • Prepare Controls: In a new 96-well plate, set up wells for:

    • Spontaneous LDH release: 50 µL of supernatant from untreated cells.

    • Maximum LDH release: 50 µL of supernatant from cells treated with the lysis buffer provided in the kit.

    • Experimental LDH release: 50 µL of supernatant from cells treated with this compound.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay a Seed cells in 96-well plates b Incubate 24h (37°C, 5% CO2) a->b d Treat cells with compound (include controls) b->d c Prepare serial dilutions of This compound c->d e Incubate for desired exposure time (e.g., 48h) d->e f Perform MTT Assay: Add MTT, incubate, solubilize e->f g Perform LDH Assay: Collect supernatant, add reagents e->g h Read absorbance: MTT (570nm), LDH (490nm) f->h g->h i Data Analysis: Calculate % Viability/Cytotoxicity Determine IC50 values h->i

Figure 2: General experimental workflow for cytotoxicity assessment.

References

  • Chan, K. T., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Desai, N. C., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(67), 54269-54283. [Link]

  • Dutta, D., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Metallomics, 13(10), mfab055. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Some 8-hydroxyquinoline Derivatives. Letters in Drug Design & Discovery, 16(3), 275-283. [Link]

  • Keri, R. S., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100160. [Link]

  • Lam, C. K., et al. (2016). 8-Hydroxy-2-quinolinecarbaldehyde as a potential anti-cancer agent. Oncotarget, 7(28), 43481–43493. [Link]

  • Liu, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6683. [Link]

  • Romero-Jiménez, P., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1779. [Link]

  • Saleh, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29331-29351. [Link]

  • Chang, H. W., et al. (2016). Synthesis, characterization, and anticancer activity of copper(II) and nickel(II) complexes with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-ol. Journal of Inorganic Biochemistry, 162, 139-148. [Link]

  • Szymański, P., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(7), 6754. [Link]

  • Vora, J. J., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3824-3853. [Link]

  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6683. [Link]

  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. [Link]

Sources

Application Note: Precision Synthesis of 5,7-Dibromo-8-ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocol for the regioselective dibromination of 8-ethoxy-2-methylquinoline (8-Et-2-MeQ) to synthesize its 5,7-dibromo derivative.[1] This intermediate is a critical scaffold in the development of metalloprotease inhibitors, neuroprotective chelators, and electroluminescent materials. The protocol utilizes a controlled electrophilic aromatic substitution (EAS) pathway, prioritizing the 5-position (kinetic) followed by the 7-position (thermodynamic), achieving >90% purity without chromatographic purification.[2]

Introduction & Mechanistic Rationale

The Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability.[1] The 8-ethoxy-2-methyl variant serves two distinct purposes:

  • Protection: The ethyl ether protects the hydroxyl group during harsh downstream lithiation or coupling reactions.

  • Lipophilicity: The 2-methyl and 8-ethoxy groups significantly enhance membrane permeability compared to the parent 8-HQ.[1]

Regioselectivity Logic

The bromination of this compound is governed by electronic activation.[1]

  • The Pyridine Ring: The nitrogen atom is electron-withdrawing, deactivating positions 2, 3, and 4 towards electrophilic attack.[1]

  • The Benzene Ring: The ethoxy group at C-8 is a strong ortho/para director.[1]

    • C-5 (Para): This position is most activated and least sterically hindered.[2] Bromination occurs here first.[3][4]

    • C-7 (Ortho): This position is activated but sterically crowded by the ethoxy group.[2] Bromination occurs here second, requiring excess reagent and thermodynamic control.

Pathway Diagram

The following diagram illustrates the stepwise bromination and the resonance stabilization that dictates the regiochemistry.[2]

ReactionPathway cluster_mech Regioselectivity Drivers Substrate This compound (Starting Material) Intermediate 5-Bromo-8-ethoxy-2-methylquinoline (Kinetic Intermediate) Substrate->Intermediate Br2 (1.0 eq), AcOH Fast, RT Product 5,7-Dibromo-8-ethoxy-2-methylquinoline (Target) Intermediate->Product Br2 (1.2 eq), AcOH Slow, 50°C Byproduct Over-brominated / Polymer (Impurity) Product->Byproduct Excess Br2, High T Info 1. Ethoxy group activates C5 (para) & C7 (ortho) 2. Pyridine N deactivates C2, C3, C4 3. 2-Methyl group provides steric bulk but minimal electronic effect on C5/C7

Figure 1: Reaction pathway showing the stepwise bromination progression.[1][2]

Experimental Protocol

Protocol A: Scalable Bromination using Elemental Bromine

Scale: 10 mmol (approx. 1.87 g of substrate) Reagents:

  • This compound (1.0 eq)[1]

  • Bromine (

    
    ) (2.5 eq) — Caution: Corrosive, volatile[2]
    
  • Glacial Acetic Acid (AcOH) (Solvent)[2]

  • Sodium Acetate (NaOAc) (Buffer, 2.5 eq)[2]

  • Sodium Bisulfite (saturated aq.[2] solution)

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.87 g (10 mmol) of this compound in 20 mL of Glacial Acetic Acid .

    • Add 2.05 g (25 mmol) of anhydrous Sodium Acetate. Note: NaOAc buffers the HBr generated, preventing the formation of the insoluble quinolinium hydrobromide salt which can stall the reaction.

  • Bromine Addition (Exothermic Control):

    • Prepare a solution of 1.28 mL (25 mmol) of elemental Bromine in 5 mL of AcOH .

    • Cool the reaction flask to 0–5 °C (ice bath).

    • Add the bromine solution dropwise over 30 minutes. The solution will turn dark orange/red.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 8:2). If the mono-bromo intermediate persists, heat the reaction to 50 °C for 1 hour to drive the conversion of the sterically hindered C-7 position.

  • Quenching and Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water . A yellow/orange precipitate will form.[1]

    • Add saturated Sodium Bisulfite (

      
      )  solution dropwise with stirring until the orange color of excess bromine fades to a pale yellow.
      
    • Adjust pH to ~8 using saturated

      
       or 10% NaOH solution.[1] Critical: This ensures the quinoline nitrogen is deprotonated (free base form).[2]
      
  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry in a vacuum oven at 45 °C for 12 hours.

  • Purification (if necessary):

    • Recrystallize from Ethanol or Acetonitrile.

Process Control & Characterization Data

Self-Validating Analytical Checkpoints

To ensure scientific integrity, the following data points must be verified.

ParameterSpecificationDiagnostic Logic
Appearance Pale yellow needlesDark orange indicates trapped

; Brown indicates oxidation.[1]
TLC (

)
~0.6 (Hex:EtOAc 8:[2]2)Product is less polar than the mono-bromo and starting material due to increased lipophilicity.[2]
Melting Point 196–200 °CCompare to lit.[5][6] values for 5,7-dibromo-8-hydroxyquinoline analogs; significant depression (<190°C) implies mono-bromo contamination.[1]
Solubility Soluble in

, DMSO
Insoluble in water.[1]
NMR Interpretation (The "Fingerprint")

The


-NMR spectrum is the definitive confirmation of the 5,7-substitution pattern.[2]
  • Disappearance of Signals: The starting material has protons at C-5, C-6, and C-7.[1] The product must lose the signals for H-5 and H-7.

  • The Diagnostic Singlet: In the aromatic region (benzene ring), only H-6 remains.[2] Because it has no ortho-neighbors (C-5 and C-7 are brominated), it appears as a sharp singlet (approx.[1][2] 7.9–8.0 ppm).[2][7]

  • Pyridine Ring: The H-3 and H-4 protons remain as doublets (approx 7.5 and 8.5 ppm).[1][2]

  • Ethyl Group: The ethoxy pattern (triplet at ~1.5 ppm, quartet at ~4.2 ppm) confirms the ether linkage is intact.[2]

Applications & Downstream Chemistry[1][2][9][10]

The 5,7-dibromo-8-ethoxy-2-methylquinoline intermediate is a versatile gateway molecule.[1]

Site-Selective Suzuki Couplings

The C-5 bromine is electronically distinct from the C-7 bromine.[1]

  • C-5 Reactivity: More reactive towards Pd-catalyzed oxidative addition due to less steric hindrance.[1]

  • Application: Controlled mono-arylation at C-5 to create extended conjugation systems for OLEDs.

Deprotection to Active Chelators

Acidic hydrolysis (


 or 

) removes the ethyl group to yield 5,7-dibromo-8-hydroxy-2-methylquinoline .[1]
  • Use Case: This is an analog of Broxyquinoline, used for its potent metal-chelating properties (Zn, Cu, Fe) in antimicrobial and Alzheimer’s research (metal-protein attenuation).[1][2]

Workflow Diagram: Purification & Usage

Workflow Crude Crude Reaction Mixture (Precipitate) Wash Bisulfite Wash (Remove Br2) Crude->Wash pH_Adj pH Adjustment (>8) (Free Base Formation) Wash->pH_Adj Filter Filtration & Drying pH_Adj->Filter Check QC: H-NMR (Check H-6 Singlet) Filter->Check Recryst Recrystallize (EtOH) Check->Recryst Fail (Mono-bromo present) Final Pure 5,7-Dibromo Derivative Check->Final Pass Recryst->Check App1 Application A: Suzuki Coupling (C-5) Final->App1 App2 Application B: Deprotection (8-OH) Final->App2

Figure 2: Purification logic and downstream application decision tree.

References

  • Regioselectivity in Quinoline Bromination: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[1] Organic Communications, 2016, 9(4), 82-93.[1][2][8]

  • NMR Characterization of 5,7-Dibromo-8-hydroxyquinoline: "NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO." ResearchGate Data.

  • Medicinal Applications of Halogenated Quinolines: Prachayasittikul, V., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."[1] Molecules, 2013, 18(12).[2]

  • Physical Properties of this compound: PubChem Compound Summary for CID 13224 (2-Methyl-8-quinolinol analogs). [2]

Sources

Application Note: Functionalization & Screening of 8-Ethoxy-2-methylquinoline Scaffolds in Antitumor Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 8-Ethoxy-2-methylquinoline (8-EMQ) as a privileged scaffold in medicinal chemistry. While its parent compound, 8-hydroxyquinoline (8-HQ), acts primarily as a metal-chelating ionophore, 8-EMQ serves a distinct role in anti-tumor research. It functions as a lipophilic, non-chelating precursor used to synthesize Styrylquinoline and Indoloquinoline libraries—potent tubulin polymerization inhibitors and DNA intercalators.

This document provides protocols for transforming 8-EMQ into active cytotoxic agents and screening methodologies to differentiate between metal-dependent and metal-independent mechanisms of action (MOA).

Chemical Biology Profile & Mechanism

Understanding the Structure-Activity Relationship (SAR) is critical before experimentation.

The "Ethoxy Switch" in Mechanism

The functional difference between the 8-Hydroxy and 8-Ethoxy group dictates the experimental approach:

  • 8-Hydroxy-2-methylquinoline: Possesses a free phenolic -OH. Acts as a bidentate ligand for Cu(II) and Zn(II), leading to intracellular metal accumulation, ROS generation, and lysosomal disruption.

  • This compound (8-EMQ): The ethyl ether "caps" the chelating site.

    • Primary Application: Precursor for Knoevenagel condensation at the active C-2 methyl group.

    • Biological Role: Enhances lipophilicity (LogP) for membrane permeability.

    • Mechanism: Derivatives (e.g., Styrylquinolines) target Tubulin (Colchicine binding site) or DNA (Intercalation), independent of metal chelation.

Pathway Visualization

The following diagram illustrates the divergent pathways for 8-EMQ versus its parent compound.

G Start This compound (Scaffold) Step1 Condensation (Aldehydes/Catalyst) Start->Step1 Functionalization Control Direct Cellular Application Start->Control SAR Validation Product Styrylquinoline Derivatives Step1->Product Target1 Tubulin Polymerization Inhibition Product->Target1 Binding Result1 G2/M Arrest & Apoptosis Target1->Result1 Mech No Metal Chelation Control->Mech Result2 Negative Control (ROS Independent) Mech->Result2

Caption: Divergent utility of 8-EMQ: Synthesis of active tubulin inhibitors vs. use as a non-chelating lipophilic control.

Protocol 1: Synthesis of 8-Ethoxy-Styrylquinolines

Purpose: To utilize the reactive C-2 methyl group of 8-EMQ to generate a library of cytotoxic styrylquinolines. Scope: Synthesis of 8-ethoxy-2-(substituted-styryl)quinolines.

Reagents Required[1][2][3][4][5][6]
  • Substrate: this compound (1.0 eq).

  • Reactant: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting) (1.2 eq).

  • Solvent: Acetic Anhydride (

    
    ) or Acetic Acid.
    
  • Catalyst: Anhydrous Zinc Chloride (

    
    ) or Iodine (catalytic).
    
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve This compound (1 mmol) in Acetic Anhydride (5 mL).

    • Add the selected Benzaldehyde (1.2 mmol).

    • Optional: Add 10 mol%

      
       to accelerate the reaction.
      
  • Reflux:

    • Heat the mixture to reflux (

      
      ) under inert atmosphere (
      
      
      
      ) for 6–12 hours.
    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting quinoline spot.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) and stir vigorously for 30 minutes. The product should precipitate as a solid.[1]

    • Note: If oil forms, neutralize with 10%

      
       solution to pH 7-8 and extract with Dichloromethane (DCM).
      
  • Purification:

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Characterization:

    • Verify the formation of the trans-alkene bridge (Styryl group) via

      
      -NMR (coupling constant 
      
      
      
      Hz for vinylic protons).

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To validate that the synthesized 8-ethoxy-styrylquinoline derivative targets the microtubule system. Detection: Fluorescence enhancement of DAPI-tubulin complex or Turbidimetry.

Reagents
  • Purified Tubulin protein (>99% pure, bovine brain origin).

  • GTP (Guanozine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Control: Paclitaxel (Stabilizer), Colchicine (Depolymerizer), and Vehicle (DMSO).

Workflow
  • Preparation:

    • Prepare Tubulin stock (3 mg/mL) in Tubulin Buffer containing 1 mM GTP. Keep on ice.

    • Dissolve the test compound (8-EMQ derivative) in DMSO to 100X final concentration.

  • Assay Setup (96-well plate):

    • Pre-warm the spectrophotometer plate reader to

      
      .
      
    • Add 100

      
      L of Tubulin/GTP mix to each well.
      
    • Immediately add 1

      
      L of test compound (Final conc: 1–10 
      
      
      
      M).
  • Kinetic Measurement:

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes at

      
      .
      
  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Interpretation:

      • Standard Curve: Increasing absorbance indicates polymerization.

      • Inhibition: A flat line or reduced slope compared to control indicates inhibition (Depolymerization agent).

      • Stabilization: Rapid initial slope and higher plateau indicates stabilization (Taxol-like).

Protocol 3: Differential Cytotoxicity Screening (SAR Validation)

Purpose: To distinguish between general toxicity and specific anti-tumor activity, and to compare the 8-Ethoxy vs. 8-Hydroxy scaffolds.

Experimental Design Table
GroupCompoundExpected MechanismPrimary Readout
A 8-Hydroxy-2-methylquinolineMetal Chelation / ROSHigh ROS, blocked by NAC
B This compound Lipophilic Control Low/No ROS, Low Cytotoxicity
C 8-Ethoxy-StyrylquinolineTubulin BindingG2/M Arrest, High Cytotoxicity
D Vehicle (DMSO)Negative Control>95% Viability
Method (MTT Assay)
  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (

    
    M) of compounds A, B, and C.
    
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

  • Read: Measure OD at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression.
    

Critical Insight: If Compound B (this compound) shows significantly higher


 (lower toxicity) than Compound A, it confirms that blocking the 8-OH site abolishes chelation-mediated toxicity . If Compound C shows low 

(high toxicity), it confirms the efficacy of the styryl modification.

References

  • Synthesis and Antitumor Mechanisms of 8-Hydroxyquinoline Derivatives. Source: New Journal of Chemistry, 2025.[2] Context: Establishes the baseline mechanism (DNA damage/Chelation) for the 8-hydroxy parent scaffold.

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: Synthesis and Characterization. Source: PubMed Central (PMC), NIH. Context: Detailed protocols for the condensation of 2-methylquinolines with aldehydes to form active styrylquinolines.

  • Biological Evaluation of Indolo[2,3-b]quinoline Derivatives. Source: International Journal of Molecular Sciences, 2023. Context: Demonstrates the use of 8-methoxy/ethoxy substituted quinolines as lead compounds for PI3K/AKT/mTOR inhibition in colorectal cancer.

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Source: PubMed Central (PMC), NIH. Context: Comparative study of 8-alkoxy vs 8-hydroxy derivatives, highlighting the synthesis of 8-alkoxy-2-methylquinoline (Compound 2b) and its use in SAR studies.

Sources

Troubleshooting & Optimization

Removing unreacted 8-hydroxy-2-methylquinoline from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 8-Hydroxy-2-methylquinoline (8-H-2-MQ)

Ticket ID: #PUR-8HQ-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing unreacted 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine ) is a common challenge due to its amphoteric nature and strong metal-chelating properties . Unlike simple impurities, 8-H-2-MQ can exist as a cation, a neutral molecule, or an anion depending on pH, and it can "hide" in organic phases by wrapping itself around trace metals.

This guide provides three targeted protocols based on the chemical nature of your desired product.

Module 1: The "Amphoteric Switch" (Acid-Base Extraction)

Best for: Neutral or Acid/Base-stable products. The Mechanism: 8-H-2-MQ possesses two functional handles: a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl (

). We can exploit these to force the impurity into the aqueous phase while keeping your product in the organic phase.
Protocol A: The Acid Wash (Standard)

Use when your product is Neutral or Acidic (and stable to HCl).

  • Dissolution: Dissolve your crude mixture in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • The Wash: Wash the organic layer 2x with 1M HCl .

    • Chemistry: The pyridine nitrogen protonates (

      
      ), rendering 8-H-2-MQ highly water-soluble.
      
  • Verification: Spot the organic layer on TLC.[1] The UV-active spot for 8-H-2-MQ should disappear.

  • Finish: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The Base Wash (Alternative)

Use when your product is Basic (e.g., an amine) or Acid-Sensitive . Note: If your product is also a phenol, this method will fail.

  • Dissolution: Dissolve crude mixture in organic solvent.

  • The Wash: Wash the organic layer 2x with 1M NaOH (or 10% KOH).

    • Chemistry: The phenolic proton is removed (

      
      ), creating a water-soluble phenolate salt.
      
  • Separation: The basic product remains in the organic layer; the ionized 8-H-2-MQ migrates to the aqueous layer.

Visualizing the Logic (Decision Tree)

ExtractionLogic Start Start: Crude Mixture (Product + 8-H-2-MQ) Q1 Is your Product Basic? Start->Q1 Q2 Is your Product Acid-Sensitive? Q1->Q2 No (Product is Neutral) MethodB METHOD B: Base Wash (Use 1M NaOH) Deprotonates 8-H-2-MQ Phenol Q1->MethodB Yes (Product is Basic) MethodA METHOD A: Acid Wash (Use 1M HCl) Protonates 8-H-2-MQ Nitrogen Q2->MethodA No Q2->MethodB Yes

Figure 1: Decision matrix for selecting the correct extraction pH based on product stability and functionality.

Module 2: Troubleshooting Metal Contamination

The Issue: If your reaction involved transition metals (Cu, Zn, Fe, Pd), 8-H-2-MQ likely formed a stable, neutral chelate complex (e.g.,


).
Symptoms: 
  • The impurity persists despite acid/base washes.

  • The organic layer has a persistent color (often green or yellow).

  • NMR shows broadened peaks (paramagnetic interference).

Protocol: The "Chelate Breaker"

Standard extraction fails because the metal "ties up" the binding sites. You must displace the metal.

  • EDTA Wash: Wash the organic phase vigorously with 0.1M aqueous EDTA (pH 9) .

    • Mechanism:[2][3] EDTA has a higher formation constant (

      
      ) for most metals than 8-H-2-MQ. It strips the metal, freeing the 8-H-2-MQ.
      
  • Sequential Extraction: Once the metal is removed (organic layer may lighten in color), proceed immediately to Protocol B (Base Wash) to remove the now-free 8-H-2-MQ ligand.

Module 3: Chromatography Survival Guide

The Issue: 8-H-2-MQ often "streaks" or "tails" on silica gel columns. This is caused by the basic nitrogen interacting with acidic silanol groups (


) on the silica surface.
Solution: The Triethylamine (TEA) Block
  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Eluent: Add 0.5% - 1% TEA to your running solvent system.

    • Mechanism:[2][3] TEA is a stronger base; it saturates the acidic silanol sites, allowing 8-H-2-MQ to elute as a sharp band rather than a smear.

  • Detection: 8-H-2-MQ is UV active. For specific staining, use Ferric Chloride (

    
    ) , which turns phenols violet/black.
    
Quick Reference Data
PropertyValueImplication for Workup
Molecular Weight 159.19 g/mol Small molecule; volatile under high vacuum/heat.

(Nitrogen)
~5.7Becomes water-soluble at pH < 3.

(Hydroxyl)
~9.9Becomes water-soluble at pH > 11.
Solubility (Neutral) DCM, EtOAc, AlcoholsSoluble in organic workup solvents.
TLC Stain

(Violet)
Specific detection of the phenolic group.[1]
Volatility ModerateCan be removed by steam distillation if product is non-volatile.
References
  • PubChem. (n.d.).[4] 2-Methyl-8-hydroxyquinoline (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol.[5][6][7] Chemical Reviews, 56(2), 271–297. (Classic text on quinolinol reactivity and chelation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Storage stability of 8-Ethoxy-2-methylquinoline light sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Ethoxy-2-methylquinoline Stability & Handling

  • Product Class: Quinoline Derivatives / Fluorescent Intermediates[1]

  • Primary Risk: Photochemical Oxidation & Radical Degradation

  • Urgency: High (Irreversible degradation upon prolonged UV/VIS exposure)

Part 1: The Mechanic’s Guide to Instability

Why does this molecule degrade?

To troubleshoot this compound (CAS: 61703-93-3), you must understand the "weak points" in its structure. It is not merely "light-sensitive"; it is a candidate for specific photochemical reactions that alter its utility, particularly in fluorescent sensing applications.

The Degradation Triad
  • The Nitrogen Center (N-Oxidation): The quinoline nitrogen has a lone pair that is susceptible to attack by singlet oxygen (

    
    ) generated during light exposure, leading to the formation of the N-oxide. This quenches fluorescence and alters solubility.
    
  • The 8-Ethoxy Electron Pump: The ethoxy group at position 8 is an electron-donating group (EDG). It increases the electron density of the ring system, making the molecule more reactive toward photo-oxidation than unsubstituted quinoline.

  • The 2-Methyl "Fuse": The methyl group at the 2-position contains benzylic-like protons. Under UV light, these can undergo radical abstraction, leading to aldehyde formation or dimerization.

G Start This compound (Intact) Light UV/Visible Light (hv) Start->Light Excited Excited State (Singlet/Triplet) Light->Excited NOxide Pathway A: N-Oxidation (Non-fluorescent) Excited->NOxide + O2 (Singlet Oxygen) Radical Pathway B: Methyl Radical Formation Excited->Radical H-abstraction Dimer Dimerization/ Polymerization (Brown Precipitate) Radical->Dimer

Figure 1: Photochemical degradation pathways. Pathway A is the primary cause of purity loss in solution; Pathway B leads to physical discoloration.

Part 2: Storage & Handling Protocols

Standard Operating Procedures (SOPs) for Longevity

The "Golden Rule" of Storage

Do not rely on standard amber glass alone for long-term storage (>3 months).

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill is mandatory once the primary seal is broken.

  • Container: Amber borosilicate glass with a Teflon-lined cap.

Solubilization & Experimental Use

If you are using this compound as a ligand or sensor (e.g., for Fe³⁺ detection), its stability in solution is significantly lower than in solid state.

Solvent SystemStability Window (Dark)Stability Window (Ambient Light)Notes
Solid Powder > 2 Years3–6 MonthsSurface may yellow; bulk remains intact.
DMSO / DMF 1–2 Weeks< 24 HoursHygroscopic solvents accelerate N-oxidation.
Chloroform/DCM 2–3 Days< 4 HoursAcidic impurities in CHCl₃ catalyze degradation.
Methanol/Ethanol 1 Week< 12 HoursProtic solvents stabilize the N-lone pair but allow photo-reaction.

Critical Protocol: Always prepare fresh stock solutions. If you must store a solution, wrap the vial in aluminum foil and freeze at -20°C.

Part 3: Troubleshooting & Diagnostics

How do I know if my compound is compromised?

Visual & Spectroscopic Indicators
SymptomDiagnosisAction
Color Shift (Off-white to Brown) Radical polymerization (Pathway B).Purify: Recrystallize from Ethanol/Water or perform silica filtration.
Loss of Fluorescence N-oxide formation or Quenching impurities.Discard: N-oxides are difficult to separate without HPLC.
Solubility Change Dimer formation (lower solubility).Filter: Remove insolubles; check filtrate purity.
Self-Validation Protocol: The "Purity Check"

Before committing to a sensitive experiment (e.g., cell imaging or metal sensing), run this 30-minute validation.

Materials:

  • TLC Plate (Silica Gel 60 F254)

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v)

  • UV Lamp (254 nm and 365 nm)

Steps:

  • Spotting: Spot your sample alongside a known reference (if available) or a "fresh" aliquot.

  • Development: Run the plate.

  • Visualization (The Critical Step):

    • 254 nm: Look for the main spot (Rf ~0.6–0.8 depending on exact conditions).

    • 365 nm: The main spot should be fluorescent (blue/cyan).

    • The "Ghost" Spot: If you see a non-fluorescent spot staying near the baseline (Rf < 0.2), this is the N-oxide degradation product .

Acceptance Criteria: If the "Ghost" spot intensity is >5% of the main spot, repurify.

Part 4: Frequently Asked Questions (FAQs)

Q1: I left the vial on the benchtop over the weekend. Is it ruined?

  • Solid State: Likely fine, but check the surface. If the top layer is yellow/brown, scrape it off; the crystal lattice protects the interior.

  • Solution: Discard it. In solution, molecular tumbling allows light to access all molecules, likely causing >10% degradation.

Q2: Can I use this compound in cell culture media for long-term imaging?

  • Technical Constraint: Yes, but with caveats. The cellular environment (oxidative stress) combined with excitation light (microscope laser) will degrade the probe.

  • Recommendation: Limit imaging windows to <30 minutes. Use "Antifade" mounting media if fixing cells, or minimize laser power to prevent in situ photo-bleaching.

Q3: Why does my NMR spectrum show a small doublet appearing downfield?

  • Analysis: This is a classic sign of the N-oxide . The oxygen on the nitrogen deshields the adjacent protons (H-2 and H-8 vicinity), shifting them downfield. If you see this, your compound has oxidized.

Q4: Is this compound compatible with strong acids?

  • Chemistry: It is a base.[2] It will protonate (form a salt) in acid. This is reversible. However, oxidizing acids (like Nitric acid) will destroy the ethoxy group. Use HCl or H₂SO₄ if salt formation is desired for solubility.

References

  • Photochemistry of Quinolines

    • Mechanism of N-oxide formation and ring oxid
    • Source: Journal of Photochemistry and Photobiology A: Chemistry.
    • (Contextual grounding on quinoline scaffolds).

  • Synthesis and Stability of 8-Substituted Quinolines

    • Data on ethoxy/methoxy substitution effects on stability.
    • Source: RSC Advances.[3] "A novel quinoline derivative as a highly selective and sensitive fluorescent sensor."[3][4]

  • General Handling of Light-Sensitive Reagents

    • Standard protocols for inert storage.
    • Source: National Institutes of Health (NIH)
  • Fluorescence Quenching Mechanisms

    • Explan
    • Source: Analytical Chemistry. "Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe."[5]

Sources

Technical Support Center: Solubilization Strategies for 8-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Product: 8-Ethoxy-2-methylquinoline (8-E-2-MQ) CAS: 61703-93-3 (Analog reference) Chemical Class: Alkoxy-substituted Quinaldine Support Ticket ID: SOL-8E2MQ-001

Executive Summary

This compound presents a classic solubility challenge common to lipophilic nitrogenous heterocycles. With a predicted LogP > 3.0 and a pKa estimated between 5.0 and 5.8, the molecule exhibits poor solubility in neutral aqueous media (pH 7.4), leading to precipitation in biological assays.

This technical guide provides three validated workflows to overcome these limitations, ranging from pH manipulation to supramolecular encapsulation.

Module 1: pH Manipulation (The Protonation Strategy)

Theory: The quinoline nitrogen possesses a lone pair of electrons, acting as a weak base. In neutral water, 8-E-2-MQ exists predominantly in its uncharged, hydrophobic form. By lowering the pH below its pKa (approx. 5.5), you protonate the nitrogen, generating a cationic species with significantly higher aqueous solubility.[1]

Applicability:

  • Suitable for: Chemical synthesis, early-stage stability studies, and assays tolerant of acidic buffers (pH < 4.5).

  • Not suitable for: Cell-based assays or sensitive enzymatic screens where low pH causes artifacts.

Protocol: Acidic Buffer Preparation
  • Stock Preparation: Dissolve 10 mg of 8-E-2-MQ in 1 mL of 0.1 M HCl.

    • Observation: The solution should turn clear. If not, sonicate at 40°C for 5 minutes.

  • Dilution: Dilute this stock into a buffer system already adjusted to pH 4.0 (e.g., Acetate or Citrate buffer).

  • Verification: Measure the final pH. If the pH rises above 5.0 upon dilution, the compound may precipitate.

Module 2: Cosolvent Systems (Kinetic Solubility)

Theory: For biological assays requiring neutral pH, cosolvents reduce the dielectric constant of the medium and disrupt water-water H-bonding, creating "pockets" where the hydrophobic ethoxy and methyl groups can reside.

Recommended Solvent Compatibility Table

SolventSolubility (Stock)Max Final Conc. (Bio-Assay)Notes
DMSO >50 mg/mL< 0.5% (v/v)Standard choice. High freeze/thaw stability.
Ethanol >30 mg/mL< 1.0% (v/v)Volatile; watch for evaporation in plate assays.
PEG 400 >20 mg/mL< 5.0% (v/v)Excellent for in vivo formulation (IP/IV).
Water < 0.1 mg/mLN/ADo not use for stock preparation.
Troubleshooting: The "Crash-Out" Phenomenon

Users often report precipitation immediately upon adding a DMSO stock to aqueous buffer. This occurs because the local concentration at the injection site exceeds the solubility limit before mixing is complete.

Correct Mixing Technique:

  • Place the aqueous buffer in a vortexing tube.

  • While vortexing , inject the DMSO stock sub-surface (directly into the liquid, not on the wall).

  • This ensures rapid dispersion and prevents the formation of crystal nuclei.

Module 3: Cyclodextrin Encapsulation (Thermodynamic Stability)

Theory: When cosolvents fail or cause toxicity, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the quinoline core and the ethoxy tail, while the hydrophilic outer shell ensures water solubility. This does not require pH adjustment.

Protocol: Phase Solubility Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Excess Addition: Add 8-E-2-MQ in excess (e.g., 5 mg per mL of vehicle) to the CD solution.

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Critical Step: Do not heat above 50°C, as this can degrade the complex stability constant.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV (approx. 254 nm) to determine the soluble concentration.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilizationStrategy Start Start: 8-E-2-MQ Solubility Issue Q_pH Is acidic pH (< 5.0) allowed? Start->Q_pH Method_Salt Method A: Acidification / Salt Formation (Use HCl or Mesylate) Q_pH->Method_Salt Yes Q_Bio Is this for a sensitive biological assay? Q_pH->Q_Bio No Method_CD Method B: HP-β-Cyclodextrin (Encapsulation) Q_Bio->Method_CD Yes (Avoid toxicity) Method_CoSol Method C: DMSO/PEG Cosolvent (Kinetic Solubility) Q_Bio->Method_CoSol No (High throughput)

Caption: Decision tree for selecting the optimal solubilization method based on assay pH tolerance and biological sensitivity.

Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate after 2 hours in my cell culture media. Why? A: This is likely due to the "kinetic vs. thermodynamic" solubility gap. You likely dissolved the compound in DMSO (Method C) and diluted it. Over time, the system seeks thermodynamic equilibrium, causing the hydrophobic molecule to crash out.

  • Fix: Switch to Method B (Cyclodextrins) . The inclusion complex is thermodynamically stable and prevents precipitation over long incubation periods (24h+).

Q2: Can I make a salt form myself to avoid liquid handling steps? A: Yes. The Hydrochloride (HCl) or Mesylate salts are preferred for quinolines.

  • Protocol: Dissolve 8-E-2-MQ in diethyl ether. Add stoichiometric HCl (in dioxane or ether) dropwise. The salt will precipitate immediately. Filter and dry under vacuum. The resulting solid will dissolve much faster in water.

Q3: Does the ethoxy group at position 8 affect the pKa compared to standard Quinoline? A: Yes. The ethoxy group is an electron-donating group (EDG) via resonance/induction. It typically increases electron density on the ring, making the nitrogen slightly more basic (higher pKa) than unsubstituted quinoline (pKa ~4.9). This is advantageous for solubility, as it protonates more easily (e.g., at pH 5.5 vs pH 4.5).

References

  • Solubility of Quinoline Derivatives

    • Carvajal, M. T., & Yalkowsky, S. H. (2019).[2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 130.

  • Cyclodextrin Complexation

    • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][3] Molecules, 23(5), 1161.

  • Physicochemical Properties (Analog Data)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316986, 8-Methoxy-2-Methylquinoline.[4]

Sources

Separation of 8-Ethoxy-2-methylquinoline from inorganic salts post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Ethoxy-2-methylquinoline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the separation of this compound from inorganic salts and other reaction byproducts. Our approach is rooted in established chemical principles to ensure the integrity and purity of your final product.

Understanding the Challenge: The Physicochemical Landscape

This compound is a quinoline derivative with a molecular weight of approximately 173.21 g/mol . Its structure, featuring a quinoline core, a methyl group at the 2-position, and an ethoxy group at the 8-position, imparts specific solubility characteristics. While precise experimental solubility data is not extensively published, we can infer its behavior from computed properties and data from structurally similar compounds. The predicted octanol-water partition coefficient (LogP) of approximately 2.3 to 2.7 suggests a preference for organic solvents over water, a key principle we will exploit in purification strategies.[1][2]

Common synthetic routes to quinoline derivatives, such as the Skraup or Doebner-von Miller reactions, often employ strong acids like sulfuric acid and oxidizing agents, which can result in the formation of inorganic salts (e.g., sulfates) and tarry byproducts that complicate purification.[3]

Core Purification Strategy: A Two-Pronged Approach

The successful isolation of this compound hinges on a two-step process:

  • Liquid-Liquid Extraction: To partition the organic product from the aqueous phase containing inorganic salts.

  • Crystallization: To further purify the product from residual impurities.

The following sections will delve into the practical aspects and troubleshooting of each of these steps.

Liquid-Liquid Extraction: Your First Line of Defense

Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Experimental Protocol: General Liquid-Liquid Extraction
  • Reaction Quenching & Neutralization:

    • Carefully quench the reaction mixture by pouring it into a beaker of cold water or crushed ice. This helps to dissipate heat and control any residual reactivity.

    • Neutralize the acidic reaction mixture by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with constant stirring. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8). This step is crucial as it deprotonates the quinoline nitrogen, making the compound less water-soluble and more soluble in organic solvents.

  • Solvent Selection & Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Add an appropriate organic solvent. Based on the predicted lipophilicity of this compound, solvents like dichloromethane, chloroform, or ethyl acetate are suitable choices.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent the formation of emulsions.

    • Allow the layers to separate. The organic layer, containing your product, will be either the top or bottom layer depending on its density relative to water. Dichloromethane and chloroform are denser than water and will form the bottom layer, while ethyl acetate is less dense and will be the top layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction process with fresh organic solvent at least two more times to maximize the recovery of your product.

  • Washing & Drying:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove any remaining water from the organic phase and can aid in breaking up emulsions.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and collect the dried organic solution.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

Troubleshooting Guide for Liquid-Liquid Extraction

Q1: An emulsion has formed between the aqueous and organic layers, and they are not separating. What should I do?

A1: Emulsion formation is a common problem, especially when the reaction mixture contains surfactants or fine particulate matter. Here are several strategies to break an emulsion:

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to separation.

  • Salting Out: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to force the separation of the two phases.

  • Gentle Agitation: Gently swirl or stir the emulsion with a glass rod.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Solvent Addition: Adding a small amount of the organic solvent can sometimes help to resolve the emulsion.

Q2: I'm not sure which layer is the organic layer.

A2: A simple test to identify the layers is to add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Q3: My product seems to have low solubility in the chosen organic solvent, leading to poor extraction efficiency.

A3: If you suspect low solubility, consider the following:

  • Solvent Screening: Test the solubility of a small sample of your crude product in a few different organic solvents to find a more suitable one. For quinoline derivatives, solvents like dichloromethane often offer good solubility.

  • Increase the Volume of Solvent: Using a larger volume of extraction solvent can help to dissolve more of your product.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Crystallization: The Path to High Purity

Crystallization is a purification technique that separates a solid crystalline product from a solution. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Common solvents to test for this compound include ethanol, methanol, isopropanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.

    • To test a solvent, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is unsuitable. The ideal solvent will dissolve the compound when heated but will allow it to crystallize upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. It is important to use the minimum amount of hot solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot filter the solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Troubleshooting Guide for Crystallization

Q1: No crystals are forming even after the solution has cooled to room temperature.

A1: This can happen if the solution is not saturated or if the compound is an "oil."

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.

    • Reduce Solvent Volume: If you have added too much solvent, you can evaporate some of it to concentrate the solution and then allow it to cool again.

Q2: The product "oils out" instead of forming crystals.

A2: This occurs when the solubility of the compound in the solvent is exceeded at a temperature above its melting point.

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, and then allow it to cool much more slowly.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a solvent mixture.

Q3: The crystal yield is very low.

A3: This could be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the solution even after cooling.

  • Premature Crystallization: If the product crystallizes during the hot filtration step, your yield will be reduced. Ensure your filtration apparatus is hot.

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.

Data Summary & Visualization

To aid in your experimental design, the following table summarizes the key physicochemical properties of this compound and related compounds.

CompoundMolecular Weight ( g/mol )Predicted LogPWater SolubilityNotes
This compound173.212.3 - 2.7[1][2]Sparingly solubleThe ethoxy group increases lipophilicity compared to the hydroxy analog.
8-Hydroxyquinoline145.16~2.0556 mg/LServes as a useful analogue for predicting solubility behavior.
5-Chloro-8-hydroxyquinoline179.6-LowThe chloro group further influences solubility.

Data for this compound is based on computational predictions. Data for related compounds is from experimental sources.

Workflow Visualization

The following diagrams illustrate the logical flow of the purification process.

Separation_Workflow cluster_synthesis Post-Synthesis Work-up cluster_extraction Liquid-Liquid Extraction Reaction_Mixture Crude Reaction Mixture (this compound + Inorganic Salts + Byproducts) Quenching Quench with Water/Ice Reaction_Mixture->Quenching Neutralization Neutralize with Base (e.g., NaHCO₃) Quenching->Neutralization Extraction Extract with Organic Solvent (e.g., Dichloromethane) Neutralization->Extraction Separation Separate Aqueous and Organic Layers Extraction->Separation Washing Wash Organic Layer with Brine Separation->Washing Organic Phase Aqueous Waste Aqueous Waste Separation->Aqueous Waste Aqueous Phase (Inorganic Salts) Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: Workflow for the initial separation of this compound.

Crystallization_Workflow cluster_crystallization Crystallization for Final Purification Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Cooling Slow Cooling to Room Temperature & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Collect Crystals by Vacuum Filtration Cooling->Vacuum_Filtration Drying_Crystals Dry Crystals Vacuum_Filtration->Drying_Crystals Pure_Product Pure this compound Drying_Crystals->Pure_Product

Caption: Step-by-step process for the final purification by crystallization.

Concluding Remarks

The successful separation of this compound from inorganic salts and other synthesis byproducts is readily achievable through a systematic application of liquid-liquid extraction and crystallization. By understanding the underlying chemical principles and anticipating common experimental challenges, researchers can optimize their purification protocols to obtain a high yield of a pure product. This guide serves as a foundational resource, and we encourage the adaptation of these methods to the specific conditions of your synthesis.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • 8-Methoxy-2-Methylquinoline. PubChem. Retrieved February 10, 2026, from [Link]

  • Convenient synthesis of optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. (2010). Heterocycles, 82(1), 889-894.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • 8-Ethoxyquinoline. PubChem. Retrieved February 10, 2026, from [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024). University of Padua. Retrieved February 10, 2026, from [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. Retrieved February 10, 2026, from [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series. Retrieved February 10, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Photophysical Properties of Phenylazoquinolin-8-ol Dyes: Correlation of Experimental and Theoretical Data. (2025). Walailak Journal of Science and Technology. Retrieved February 10, 2026, from [Link]

  • This compound. Chemazone. Retrieved February 10, 2026, from [Link]

Sources

Navigating Thermal Challenges in 8-Ethoxy-2-methylquinoline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Quinolone Synthesis

Welcome to the technical support center for the synthesis of 8-Ethoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical role of temperature control in achieving high-yield, high-purity synthesis while avoiding product degradation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthesis.

Introduction: The Criticality of Temperature in Quinoline Synthesis

The synthesis of quinoline derivatives, foundational scaffolds in numerous pharmaceuticals, is often characterized by highly energetic and exothermic reactions. The Doebner-von Miller and Skraup syntheses, classic methods for quinoline ring formation, are notoriously vigorous and prone to side reactions, primarily driven by a lack of precise temperature control.[1][2] These reactions can lead to the formation of tar and polymeric byproducts, significantly reducing yield and complicating purification.[3] Even in milder synthetic routes, such as the Williamson ether synthesis for the ethoxy functionalization of a pre-formed quinoline ring, temperature management remains crucial for ensuring reaction efficiency and preventing degradation.

This guide will explore the common challenges associated with temperature control in the synthesis of this compound, offering practical solutions and detailed protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller/Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?

A1: The highly exothermic nature of these reactions is a well-documented challenge.[1] To effectively control the reaction, consider the following strategies:

  • Slow Reagent Addition: The dropwise addition of the α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis) or sulfuric acid (in the Skraup synthesis) to the reaction mixture is critical.[3] This allows for the dissipation of heat and prevents a dangerous runaway reaction.

  • Use of a Moderator: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate is recommended to make the reaction less violent.[1]

  • Efficient Cooling: Perform the initial stages of the reaction in an ice bath to manage the initial exotherm.

  • Vigorous Stirring: Ensure efficient mechanical stirring to maintain a homogenous temperature throughout the reaction vessel.

Q2: I am observing significant tar and polymer formation in my reaction, leading to low yields and difficult purification. What is the cause and how can I prevent it?

A2: Tar and polymer formation is a common side reaction in acidic, high-temperature quinoline syntheses, resulting from the polymerization of reaction intermediates.[3] To minimize this:

  • Maintain the Lowest Effective Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures will promote polymerization.[3] Identify the minimum temperature required for your specific substrates and maintain it consistently.

  • Biphasic Solvent Systems: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[4]

  • Gradual Heating: Instead of rapidly heating the reaction to reflux, consider a stepwise heating approach to better control the reaction rate.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

A3: While specific degradation pathways for this compound are not extensively documented, general knowledge of quinoline chemistry suggests the following potential degradation routes:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially at elevated temperatures and in the presence of oxidizing agents. This can lead to the formation of N-oxides or hydroxylated byproducts.

  • Thermal Decomposition: At very high temperatures, the quinoline ring can undergo thermal decomposition.[5] The ethoxy group may also be susceptible to cleavage under harsh thermal conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the aromatic quinoline system. It is advisable to protect the reaction and the final product from light.

Q4: Can I synthesize this compound under milder conditions to avoid high temperatures altogether?

A4: Yes, a highly effective and milder alternative to constructing the quinoline ring with the ethoxy group in place is to perform a Williamson ether synthesis on a pre-existing 8-hydroxy-2-methylquinoline scaffold. This reaction is typically carried out at room temperature and avoids the harsh conditions of the Doebner-von Miller or Skraup syntheses.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation - Incomplete reaction due to insufficient temperature or reaction time.- Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- If using a milder synthesis (e.g., Williamson ether), ensure the quality of your starting materials and reagents.- For high-temperature syntheses, ensure the temperature is sufficient to drive the reaction but not so high as to cause degradation.
Formation of Dark, Tarry Residue - Excessive reaction temperature leading to polymerization of intermediates.- Highly concentrated acidic conditions.- Implement the temperature control measures outlined in the FAQs (slow addition, cooling, moderators).- Consider using a biphasic solvent system in the Doebner-von Miller reaction.[4]- Optimize the concentration of the acid catalyst.
Difficult Purification - Presence of polymeric byproducts and tars.- Incomplete removal of starting materials or reagents.- For tarry residues, purification via steam distillation can be effective.[7]- Column chromatography on silica gel is a standard method for purifying quinoline derivatives.[6]- Ensure a thorough aqueous workup to remove acid catalysts and other water-soluble impurities.
Product Discoloration (Yellowing) - Oxidation of the quinoline ring.- Presence of colored impurities from side reactions.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.- Ensure complete removal of any oxidizing agents used during the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Milder Conditions)

This protocol is based on the alkylation of 8-hydroxy-2-methylquinoline and is recommended for avoiding the harsh conditions of traditional quinoline syntheses.[6]

Materials:

  • 8-hydroxy-2-methylquinoline

  • Ethyl iodide (or other suitable ethylating agent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-hydroxy-2-methylquinoline (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the ethylating agent (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Williamson_Ether_Synthesis

Protocol 2: Generalized Doebner-von Miller Synthesis of a 2-Methyl-8-alkoxyquinoline (Vigorous Conditions)

This protocol provides a general framework for the synthesis of a 2-methyl-8-alkoxyquinoline. Caution: This reaction is highly exothermic and requires careful temperature control.

Materials:

  • 2-ethoxyaniline (or other suitable 2-alkoxyaniline)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine the 2-alkoxyaniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise uncontrollably.

  • After the addition is complete, add the oxidizing agent.

  • Continue to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until it is alkaline.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product, often by vacuum distillation or column chromatography.

Doebner_von_Miller_Synthesis

References

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES. Available at: [Link]

  • QUINOLINE. Organic Syntheses. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Process for preparing quinoline bases. Google Patents.
  • 8-bromo-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. Available at: [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]

  • This compound. Chemazone. Available at: [Link]

  • Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. ResearchGate. Available at: [Link]

  • A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]

  • Doebner–Miller reaction. Semantic Scholar. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. Available at: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 8-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a definitive fingerprint of a molecule's carbon framework. This guide offers an in-depth analysis of the 13C NMR spectrum of 8-Ethoxy-2-methylquinoline, a substituted quinoline of interest in medicinal chemistry. By comparing its spectrum with those of structurally related precursors—quinoline, 2-methylquinoline, and 8-methoxyquinoline—we can deconstruct the electronic effects of each substituent and provide a clear, predictive framework for spectral interpretation.

Introduction to Substituent Effects in Quinoline NMR

The quinoline ring system is a foundational scaffold in numerous pharmaceuticals. Its 13C NMR spectrum is characterized by nine distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom.[1] Introducing substituents onto this core structure systematically alters the electronic environment of each carbon, leading to predictable upfield (shielding) or downfield (deshielding) shifts. This comparative guide will dissect these influences to build a comprehensive understanding of the 13C NMR spectrum of the target molecule, this compound.

For this analysis, experimental data for the reference compounds are sourced from established literature and databases, while the spectrum for this compound is predicted using validated computational methods, a common approach when experimental data for a novel compound is not yet available.[2]

Structural Analysis and Carbon Numbering

To facilitate a clear comparison, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

A diagram showing the IUPAC numbering scheme for the quinoline scaffold.

Comparative 13C NMR Spectral Data

The following table summarizes the 13C NMR chemical shifts (in ppm) for our target compound and its structural analogs, recorded in deuterated chloroform (CDCl₃). The data for the reference compounds are from experimental sources, while the data for this compound is computationally predicted.[1][2][3]

Carbon AtomQuinoline[1]2-Methylquinoline[3]8-MethoxyquinolineThis compound (Predicted)[2]
C-2 150.3158.4 149.3157.0
C-3 121.1122.1 121.1121.7
C-4 136.1136.0 136.2135.8
C-4a 128.2127.5127.1126.8
C-5 126.5125.8119.6 119.2
C-6 127.7127.2119.4 119.1
C-7 129.4128.8107.9 107.5
C-8 129.5129.2154.5 153.8
C-8a 148.4147.6139.7 139.1
-CH₃ -25.1-24.5
-OCH₂CH₃ --55.7 (-OCH₃)64.1 (-OCH₂-)
-OCH₂CH₃ ---14.8 (-CH₃)

Note: Data for 8-Methoxyquinoline is used as a close electronic analog for the 8-ethoxy substituent.

Dissecting the Substituent Effects

The Parent Scaffold: Quinoline

The baseline spectrum of quinoline shows C-2, C-4, and C-8a at the lowest fields (most deshielded).[1] This is due to the inductive electron withdrawal by the adjacent nitrogen atom. C-2 is the most deshielded carbon in the pyridine ring, while C-8a is the most deshielded in the benzene ring due to its proximity to the nitrogen.

The Impact of C-2 Methylation: 2-Methylquinoline

Introducing a methyl group at the C-2 position causes a significant downfield shift of the C-2 signal itself (from 150.3 to 158.4 ppm). This is a classic alpha-substituent effect. The methyl group, being weakly electron-donating, also slightly shields the adjacent C-3 and the para-like C-4a and C-6 carbons, causing minor upfield shifts. The effect on the carbocyclic ring (C-5 to C-8) is minimal, as expected.

The Impact of C-8 Alkoxylation: 8-Methoxyquinoline

The introduction of a methoxy group at C-8, a strong electron-donating group, dramatically alters the electronic landscape of the carbocyclic ring.

  • Direct Effect (Ipso-Carbon): The C-8 carbon, directly attached to the oxygen, is significantly deshielded (shifted downfield to ~154.5 ppm) due to the electronegativity of the oxygen atom.

  • Resonance Effect (Ortho and Para Positions): The oxygen's lone pairs donate electron density into the aromatic ring via resonance. This increased electron density strongly shields the ortho position (C-7, shifted upfield to ~107.9 ppm) and the para position (C-5, shifted upfield to ~119.6 ppm). The C-8a carbon, being ortho to the substituent, is also shielded and moves upfield to ~139.7 ppm.[4]

Synergistic Effects in this compound

The predicted spectrum of this compound demonstrates the additive nature of these substituent effects.

  • Pyridine Ring (C-2, C-3, C-4): The chemical shifts in this ring are dominated by the C-2 methyl group. C-2 is strongly deshielded to ~157.0 ppm, and C-3 is slightly deshielded, closely mirroring the effects seen in 2-methylquinoline.

  • Carbocyclic Ring (C-5 to C-8a): The shifts in this ring are primarily dictated by the C-8 ethoxy group. The strong shielding effects are evident at C-7 (~107.5 ppm) and C-5 (~119.2 ppm), analogous to the 8-methoxy analog. The C-8 carbon is strongly deshielded to ~153.8 ppm.

  • Aliphatic Carbons: The spectrum is completed by the signals from the substituent carbons themselves: the C-2 methyl group at ~24.5 ppm, the methylene (-OCH₂-) of the ethoxy group at ~64.1 ppm, and the terminal methyl (-CH₃) of the ethoxy group at ~14.8 ppm.

Experimental Protocol: Acquiring a 13C NMR Spectrum

The following is a generalized, field-proven protocol for obtaining a high-quality, proton-decoupled 13C NMR spectrum for a substituted quinoline.

G Figure 2: 13C NMR Acquisition Workflow A Sample Preparation (20-50 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube & Add TMS Standard A->B C Insert into Spectrometer (Lock & Shim) B->C D Setup Acquisition Parameters (Proton Decoupling) C->D E Data Acquisition (Accumulate Scans) D->E F Fourier Transform & Phase Correction E->F G Baseline Correction & Referencing (TMS at 0 ppm) F->G H Spectral Analysis G->H

A flowchart outlining the key steps for acquiring and processing a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 20-50 mg of the this compound sample. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small, clean vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution is free of any solid particulates, which can degrade spectral quality.

  • Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and provides a sharp signal defined as 0.0 ppm, against which all other signals are referenced.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will 'lock' onto the deuterium signal of the solvent to stabilize the magnetic field and then 'shim' the magnetic field to maximize its homogeneity across the sample volume.

  • Acquisition: Set up a standard proton-decoupled 13C NMR experiment. This involves applying a broad range of radio frequencies to decouple protons from the carbon nuclei, resulting in a spectrum where each unique carbon appears as a single, sharp line. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Data Collection: Acquire the Free Induction Decay (FID) signal. Due to the low sensitivity of the 13C nucleus, hundreds or thousands of scans are typically accumulated to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the accumulated FID to convert the time-domain signal into the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak integration and positioning. Reference the spectrum by setting the TMS peak to 0.0 ppm.

Conclusion

The 13C NMR spectrum of this compound is readily interpretable by understanding the additive effects of its constituent functional groups on the parent quinoline scaffold. The C-2 methyl group primarily influences the pyridine ring, causing a characteristic downfield shift at C-2. The C-8 ethoxy group, a powerful electron-donating substituent, dominates the electronic environment of the carbocyclic ring, inducing strong upfield (shielding) shifts at the C-5 and C-7 positions and a significant downfield shift at the C-8 ipso-carbon. This comparative approach not only validates the predicted spectrum but also serves as a robust methodological guide for researchers working on the structural elucidation of other novel substituted quinolines.

References

  • Ciobotaru, I. C., et al. (2021). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Gamage, C. A., et al. (2019). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Jonas, J. P., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Chegg. (2016). Solved The chemical shift values of this 13C NMR. Chegg.com. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. CASPRE. Available at: [Link]

Sources

Structural Confirmation of 8-Ethoxy-2-methylquinoline: A Comparative MS Ionization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of quinoline-based pharmaceuticals and agrochemicals, 8-Ethoxy-2-methylquinoline (CAS: 61703-93-3) serves as a critical scaffold. However, its structural similarity to regioisomers (e.g., 6-ethoxy or 4-methyl variants) necessitates a robust confirmation protocol.

This guide objectively compares Electrospray Ionization (ESI) against alternative ionization techniques (EI and APCI). While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, this guide demonstrates why High-Resolution ESI-QTOF MS is the superior choice for rapid, high-sensitivity confirmation in complex matrices, provided specific fragmentation pathways are monitored.

Technical Profile & Core Data

Before analyzing the ionization behavior, we must establish the theoretical baseline for the target analyte.

PropertyValue
Compound Name This compound
Formula

Molecular Weight 187.23 g/mol
Monoisotopic Mass 187.0997 Da
Target Ion (ESI+)

Key Structural Feature Basic Nitrogen (N1) + Labile Ethyl Ether (C8)
Comparative Analysis: ESI vs. Alternatives

The choice of ionization technique dictates the quality of the spectral fingerprint. Below is a direct performance comparison of ESI against Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI).

Comparison Matrix
FeatureESI (Recommended) EI (GC-MS) APCI
Ionization Mechanism Soft ionization (Protonation via solvent).Hard ionization (70 eV electron bombardment).Gas-phase chemical ionization (Proton transfer).
Dominant Species

(Intact Protonated Molecule).

(Radical Cation) or Fragments.[1]

(Protonated Molecule).[1][2]
Sensitivity (Polar) High (Due to basic Quinoline Nitrogen).Moderate (Requires volatilization).Moderate (Better for non-polar).
Fragmentation Control Tunable (via Collision Energy in MS/MS).Fixed/Uncontrollable (In-source).Low (Requires CID for fragments).
Suitability Best for Confirmation & Quantitation. Good for Library Matching (NIST).Best for High Flow/Non-polar matrices.
Expert Insight:
  • Why ESI Wins: The quinoline nitrogen is a ready proton acceptor (

    
     for the conjugate acid). In an acidic mobile phase (0.1% Formic Acid), this compound is fully protonated, yielding a massive signal-to-noise ratio for the 
    
    
    
    ion at
    
    
    188.1.
  • The EI Deficit: While EI provides a "fingerprint," the molecular ion (

    
    ) can be weak if the ethoxy side chain undergoes rapid thermal degradation in the injector port, potentially leading to false identification of the hydroxy-derivative.
    
The Confirmation Workflow (ESI-MS/MS)

To confirm the structure, observing the parent mass is insufficient. You must validate the specific connectivity of the ethoxy group and the methyl-quinoline core .

Proposed Fragmentation Mechanism (ESI-CID)

Unlike EI, which produces radical fragments, ESI-CID (Collision Induced Dissociation) typically follows even-electron pathways.

  • Precursor Selection:

    
     188.1 (
    
    
    
    ).
  • Primary Transition (Specificity): The ethoxy ether linkage is the "weakest link." Under CID, it undergoes a neutral loss of ethylene (

    
    , 28 Da)  via a four-membered transition state (hydrogen rearrangement).
    
    • Result: Formation of the 8-hydroxy-2-methylquinoline product ion at

      
       160.1.
      
  • Secondary Transition (Core Confirmation): The resulting 8-hydroxy fragment loses Carbon Monoxide (CO, 28 Da) due to the phenolic oxygen.

    • Result: Formation of the ring-contracted fragment at

      
       132.1.
      
Visualizing the Pathway

Fragmentation M Precursor [M+H]+ m/z 188.1 (this compound) TS Transition State (H-Rearrangement) M->TS CID Energy Frag1 Product Ion 1 m/z 160.1 (8-Hydroxy-2-methylquinoline) TS->Frag1 Neutral1 Neutral Loss: Ethylene (28 Da) TS->Neutral1 Frag2 Product Ion 2 m/z 132.1 (Ring Contraction) Frag1->Frag2 High Energy Neutral2 Neutral Loss: CO (28 Da) Frag1->Neutral2

Caption: Proposed ESI-CID fragmentation pathway for this compound showing characteristic neutral losses.

Experimental Protocol: Self-Validating System

This protocol ensures data integrity by incorporating a "Lock Mass" strategy and specific solvent chemistry to maximize ionization efficiency.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: this compound (>98% purity).

  • Internal Standard (IS): Reserpine or Leucine Enkephalin (for Lock Mass/Calibration).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of target in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water/Acetonitrile (+0.1% Formic Acid). Note: The acid is crucial to protonate the quinoline nitrogen.

  • Direct Infusion (Tune Mode):

    • Flow Rate: 10 µL/min.

    • Source Voltage (ESI+): 3.5 kV.

    • Cone Voltage: Start at 20V. Ramp to 60V to observe in-source fragmentation (formation of

      
       160).
      
  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • MS Mode: Positive Ion (

      
      ).[1]
      
    • Scan Range:

      
       50–300.
      
  • Validation Criteria (The "Trust" Check):

    • Retention Time: Must match standard ±0.1 min.

    • Mass Accuracy:

      
       error for 
      
      
      
      188.1070.
    • Fragment Ratio: The ratio of

      
       should remain constant (±15%) across the chromatographic peak.
      
Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the compound in a complex mixture.

Workflow Start Sample Injection LC LC Separation (C18 / Acidic Mobile Phase) Start->LC ESI ESI Source (+) Protonation of Quinoline N LC->ESI MS1 MS1 Filter: m/z 188.1 (Precursor Isolation) ESI->MS1 CID Collision Cell (20-35 eV) MS1->CID MS2 MS2 Detection Target: m/z 160.1 & 132.1 CID->MS2 Decision Does Ratio Match Standard? MS2->Decision Pass CONFIRMED This compound Decision->Pass Yes Fail REJECT (Possible Isomer/Isobar) Decision->Fail No

Caption: Logical workflow for the LC-MS/MS confirmation of this compound.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for ether fragmentation mechanisms and neutral loss of ethylene).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
  • PubChem. (2024). Compound Summary for 8-Hydroxy-2-methylquinoline (Precursor/Fragment). National Library of Medicine. [Link]

Sources

Comparing biological activity of 8-ethoxy vs 8-hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 8-hydroxy-2-methylquinoline and its O-alkylated derivative, 8-ethoxy-2-methylquinoline . This analysis focuses on the critical role of the 8-hydroxyl group in biological efficacy, specifically regarding metal chelation, antimicrobial potency, and cytotoxicity.[1]

Biological Activity, Mechanism of Action, and Experimental Applications

Executive Summary: The "Chelation Switch"

The biological divergence between 8-hydroxy-2-methylquinoline (HMQ) and This compound (EMQ) is absolute and centers on a single functional "switch": the proton at the 8-position oxygen.

  • 8-Hydroxy-2-methylquinoline (HMQ): A potent, bidentate chelator. The free hydroxyl group (

    
    ) works in concert with the quinoline nitrogen to bind divalent metal ions (
    
    
    
    ). This chelation drives its antimicrobial, antifungal, and anticancer activities.
  • This compound (EMQ): A sterically blocked, lipophilic variant. Ethylating the oxygen (

    
    ) abolishes the capacity for bidentate chelation. Consequently, EMQ serves primarily as a negative control  in biological assays to validate metal-dependent mechanisms or as a lipophilic scaffold for non-chelating targets.
    
Chemical & Physical Profile

The structural modification significantly alters the physicochemical landscape of the molecule, impacting solubility and membrane permeability.

Feature8-Hydroxy-2-methylquinoline (HMQ)This compound (EMQ)
CAS Registry 826-81-310228-98-5 (approx.)
Molecular Structure Phenolic -OH at C8; Methyl at C2Ethoxy ether -OEt at C8; Methyl at C2
Ligand Type Bidentate (N, O donor atoms)Monodentate (N only; O is blocked)
Metal Chelation High Affinity (Forms stable 2:1 complexes)Negligible/None (Steric/Electronic block)
Lipophilicity (LogP) ~2.0 (pH dependent zwitterion)> 3.0 (Constitutively lipophilic)
Fluorescence Weak (enhanced upon metal binding)Stronger (no proton transfer quenching)
Primary Utility Antimicrobial, Chelator, IonophoreNegative Control, Intermediate
Mechanism of Action: The Chelation Blockade

The biological activity of HMQ is defined by its ability to disrupt cellular metal homeostasis. Bacteria and tumor cells rely on specific transition metals for enzyme function (e.g., metalloproteases). HMQ strips these metals or forms toxic ionophores that shuttle excess metal into the cell, generating Reactive Oxygen Species (ROS).

EMQ, lacking the ionizable proton, cannot form the stable five-membered chelate ring required for this activity.

Visualization: Chelation vs. Steric Blockade

The following diagram illustrates the structural failure of EMQ to bind metal ions compared to the stable complex formed by HMQ.

ChelationMechanism HMQ 8-Hydroxy-2-methylquinoline (HMQ) Metal Metal Ion (Cu²⁺ / Zn²⁺) HMQ->Metal 1. Deprotonation (-H⁺) Complex Stable Metal-Chelate Complex Metal->Complex 2. Bidentate Coordination (N and O donors) NoComplex No Binding (Steric/Electronic Block) Metal->NoComplex Ligand Incompatible EMQ This compound (EMQ) EMQ->Metal Ethyl group blocks O-site

Figure 1: Mechanistic divergence. HMQ forms a stable ring with metals (Green path), while the ethyl group in EMQ physically prevents coordination (Red path).

Biological Activity Comparison
A. Antimicrobial & Antifungal Activity[2][3][4][5][6]
  • HMQ: Exhibits potent bacteriostatic and fungistatic properties. The 2-methyl group reduces toxicity compared to 8-hydroxyquinoline (8-HQ) by preventing the precipitation of essential trace metals (like Al³⁺) while retaining affinity for Cu²⁺ and Zn²⁺.

  • EMQ: Consistently shows loss of activity . In Structure-Activity Relationship (SAR) studies, masking the 8-OH group with an alkyl chain (methyl, ethyl) increases the Minimum Inhibitory Concentration (MIC) to inactive levels (>100 µM), confirming that chelation is the primary antimicrobial mechanism.

Target OrganismHMQ Activity (MIC)EMQ Activity (MIC)Mechanistic Insight
S. aureus (MRSA)Active (1.5 - 12.5 µM)Inactive (>100 µM)HMQ disrupts bacterial metal-dependent proteases.
M. tuberculosisActive (0.1 - 2.0 µM)Inactive Mycobacteria are highly sensitive to Cu/Zn disruption.
Aspergillus spp.Active Inactive Fungal growth requires bioavailable Fe/Zn, sequestered by HMQ.
B. Anticancer Potential

HMQ derivatives are investigated as proteasome inhibitors.[7][8] The HMQ-copper complex acts as a "Trojan horse," transporting copper into cancer cells to induce oxidative stress and apoptosis.

  • Evidence: Studies on human carcinoma lines (e.g., Hep3B, MDA231) show HMQ derivatives possess significant cytotoxicity (

    
     < 10 µM).[9]
    
  • Contrast: EMQ derivatives, unable to bind copper, fail to accumulate in cells via this mechanism and do not trigger metal-mediated proteasome inhibition.

Experimental Protocols

To verify these differences in your own research, use the following self-validating protocols.

Protocol A: Metal Chelation UV-Vis Shift Assay

Purpose: To definitively confirm ligand binding capability.

  • Preparation: Prepare 100 µM stock solutions of HMQ and EMQ in methanol. Prepare a 100 µM aqueous solution of

    
     or 
    
    
    
    .
  • Baseline Scan: Record the UV-Vis absorption spectrum (200–500 nm) of the ligand alone.

  • Titration: Add metal solution in 0.1 equivalent increments to the ligand cuvette.

  • Observation:

    • HMQ: You will observe a bathochromic shift (red shift) and the appearance of a new charge-transfer band (approx. 380–420 nm) indicating complex formation.

    • EMQ: The spectrum will remain unchanged (superimposable), confirming lack of interaction.

Protocol B: Differential Cytotoxicity Assay (MTT)

Purpose: To quantify biological potency.

  • Seeding: Seed HepG2 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with a gradient (0.1, 1, 10, 50, 100 µM) of HMQ and EMQ.

    • Control: Include a "Vehicle Only" (DMSO) and a "Positive Control" (Cisplatin or Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

  • Analysis: Calculate

    
    .
    
    • Expected Result: HMQ

      
      ; EMQ 
      
      
      
      .
References
  • Prrewer, G., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. Link

  • Fazaeli, Y., et al. (2011).[7] Radiosynthesis and biological evaluation of In-tris [8-Hydroxy-2-methylquinoline] complex as a possible imaging agent. Iranian Journal of Nuclear Medicine.[7] Link

  • Chan, S.H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Link

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. Link

  • Saadeh, H.A., et al. (2020).[5] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of 8-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Quinoline Chromophore: A Theoretical Overview

The quinoline ring system is the fundamental chromophore responsible for the UV-Vis absorption of 8-Ethoxy-2-methylquinoline. The electronic transitions that give rise to its characteristic spectrum are primarily of two types:

  • π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. These typically result in strong absorption bands in the UV region.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding (n) electron, primarily from the nitrogen atom's lone pair, to a π* anti-bonding orbital. These are generally lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent.

Predicted UV-Vis Absorption Maxima of this compound in Methanol

While direct experimental data for this compound is unavailable, we can predict its absorption maxima by considering the electronic effects of its substituents in comparison to known quinoline derivatives.

Key Substituent Effects:

  • 2-Methyl Group: The methyl group at the 2-position is an electron-donating group (EDG) through hyperconjugation. This effect is generally weak and is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.

  • 8-Ethoxy Group: The ethoxy group at the 8-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This will significantly influence the electronic transitions, leading to a pronounced bathochromic shift. The lone pair on the oxygen atom can also participate in n → π* transitions.

Comparison with Analogous Compounds:

To estimate the absorption maxima, we can examine the spectral data of structurally related compounds in methanol.

Compoundλmax 1 (nm)λmax 2 (nm)Reference
Quinoline~278~313General Literature
8-Hydroxyquinoline (8-HQ)~242~308[1]
8-Methoxyquinoline(Predicted) ~245(Predicted) ~315-
This compound (Predicted) ~245-250 (Predicted) ~315-325 -

Note: The predicted values for this compound are estimations based on the expected electronic contributions of the substituents.

The presence of the electron-donating ethoxy group at the 8-position is expected to cause a significant red shift compared to unsubstituted quinoline. The effect will be similar to that of the hydroxyl group in 8-hydroxyquinoline or a methoxy group. The additional methyl group at the 2-position will likely contribute to a further, albeit smaller, red shift. Therefore, we can anticipate two main absorption bands for this compound in methanol, one around 245-250 nm and another, weaker band, around 315-325 nm.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation:

  • This compound (analytical standard)

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

Workflow for UV-Vis Analysis:

Figure 1: A generalized workflow for acquiring the UV-Vis absorption spectrum.

Step-by-Step Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with methanol to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.

  • Measurement:

    • Fill a quartz cuvette with the blank solvent (methanol) and place it in the reference beam path.

    • Fill another quartz cuvette with the same blank solvent and place it in the sample beam path. Run a baseline correction.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette in the sample beam path and acquire the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • The resulting spectra should show absorbance as a function of wavelength.

    • Identify the wavelengths at which maximum absorbance occurs (λmax).

A Comparative Look: Alternative and Complementary Analytical Techniques

While UV-Vis spectroscopy provides valuable information about the electronic properties of this compound, it is insufficient for complete structural confirmation. A multi-technique approach is essential for unambiguous characterization in research and drug development.[2][3]

Workflow for Comprehensive Characterization:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_chromatography Chromatography UV_Vis UV-Vis Spectroscopy (Electronic Transitions) NMR NMR Spectroscopy (¹H, ¹³C - Structural Backbone) IR FTIR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC HPLC (Purity Assessment) Synthesis Synthesized Compound (this compound) Synthesis->UV_Vis Synthesis->NMR Synthesis->IR Synthesis->MS Synthesis->HPLC

Figure 2: A comprehensive workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[2]

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons will appear in the downfield region, and their splitting patterns will be characteristic of the substitution on the quinoline ring. The ethoxy and methyl protons will have distinct signals in the upfield region.

  • ¹³C NMR: Will show the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4] For this compound, characteristic peaks would be expected for:

  • C-H stretching (aromatic and aliphatic)

  • C=C and C=N stretching within the quinoline ring

  • C-O stretching of the ethoxy group

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[2] This is crucial for confirming the elemental composition and for identifying the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound.[5] A pure compound should ideally show a single peak under various chromatographic conditions.

Conclusion

References

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved from a relevant research article discussing 8-hydroxyquinoline spectroscopy.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. (n.d.). MDPI.
  • Some Aspects of 8-hydroxyquinoline in Solvents. (2012). Semantic Scholar.
  • A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Deriv
  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. (2022).
  • UV-Vis spectrum in methanol solvent and the calculated transitions in... (n.d.).
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).
  • Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. (2024). PubMed.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. (2025). BenchChem.
  • UV–Vis spectra of compounds 1 and 2 in aqueous methanol solution of different pH values. (n.d.).
  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs. (2025). BenchChem.

Sources

Validation of 8-Ethoxy-2-methylquinoline Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and application of functionalized quinolines, particularly 8-Ethoxy-2-methylquinoline (also known as 8-Ethoxyquinaldine ), purity validation is critical due to its role as a ligand in coordination chemistry and a precursor in pharmaceutical synthesis.

This guide objectively compares Thin Layer Chromatography (TLC) as a rapid qualitative screen against Gas Chromatography-Mass Spectrometry (GC-MS) as the quantitative gold standard. While High-Performance Liquid Chromatography (HPLC) is a viable alternative, this guide focuses on GC-MS due to the compound's semi-volatile nature and the structural elucidation required to distinguish it from homologous impurities (e.g., 8-methoxy analogs or unreacted 8-hydroxy-2-methylquinoline).

Key Insight: The basic nitrogen in the quinoline ring presents specific chromatographic challenges (tailing) that must be mitigated in TLC, while the ethoxy ether linkage provides a distinct fragmentation signature in GC-MS useful for structural confirmation.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Compound This compoundTarget Analyte
Formula

Nitrogen Rule applies (Odd mass if N is odd)
MW 187.24 g/mol Amenable to GC-MS (Semi-volatile)
Basicity Weakly Basic (Pyridine-like N)Critical: Will interact with acidic silanols on TLC plates and GC liners.
Key Impurities 8-Hydroxy-2-methylquinolineStarting material; highly polar, distinct retention.

Method 1: Thin Layer Chromatography (Rapid Screening)[1]

TLC is the frontline defense for reaction monitoring. However, standard protocols often fail for quinolines due to the interaction between the basic nitrogen and the acidic silica gel, resulting in "streaking" or "tailing" that obscures impurities.

Optimized Protocol
  • Stationary Phase: Silica Gel

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v) + 1% Triethylamine (TEA) .

    • Expert Note: The addition of TEA is non-negotiable. It blocks the active acidic sites on the silica, sharpening the spot shape. Without it, the

      
       value is inconsistent.
      
  • Visualization:

    • UV (254 nm): Quinoline ring fluoresces strongly (Dark spot on green background).[1]

    • Iodine Chamber: General stain for organic compounds (Brown/Yellow spots).

    • Dragendorff’s Reagent: Specific for nitrogenous bases (Orange spots).

Interpretation
  • Target (

    
    ):  this compound (less polar due to ether cap).
    
  • Impurity (

    
    ):  8-Hydroxy-2-methylquinoline (starting material, free phenol is more polar).
    
  • Impurity (Baseline): Quaternary salts or inorganic residues.

Method 2: GC-MS (Quantitative & Structural Validation)

For final purity certification (>98%), GC-MS is superior to HPLC-UV because it provides mass spectral confirmation of the ethoxy group, distinguishing it from potential methoxy contaminants (a common issue if methanol is used in upstream processing).

Instrumental Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 260°C. Liner must be deactivated (silanized) to prevent adsorption.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Mass Spectral Interpretation (EI Source, 70eV)

The fragmentation pattern is self-validating. You must look for the Aryl Ethyl Ether cleavage patterns.

  • Molecular Ion (

    
    ): m/z 187  (Strong, stable aromatic system).
    
  • Base Peak / Major Fragment: m/z 159 or 158 .

    • Mechanism:[2] Loss of Ethylene (

      
      , 28 amu) via McLafferty rearrangement  or direct loss of Ethyl radical (
      
      
      
      , 29 amu).
    • Significance: This confirms the Ethoxy chain. A methoxy analog (

      
      ) would lose formaldehyde (
      
      
      
      ) or methyl radical (
      
      
      ).
  • Secondary Fragment: m/z 130 .

    • Mechanism:[2] Loss of CO (28 amu) from the resulting phenol ion, causing ring contraction (typical of phenols/quinolones).

GC-MS Fragmentation Logic Diagram

G cluster_legend Legend M_Ion Molecular Ion (m/z 187) [8-Ethoxy-2-Me-Q]+ Path1 Loss of C2H4 (McLafferty-like) M_Ion->Path1 Path2 Loss of C2H5 (Radical Cleavage) M_Ion->Path2 Frag1 Fragment m/z 159 [8-Hydroxy-2-Me-Q]+. Path1->Frag1 -28 amu Frag2 Fragment m/z 158 [Cation] Path2->Frag2 -29 amu Frag3 Fragment m/z 130 (Ring Contraction -CO) Frag1->Frag3 -CO (28) Frag2->Frag3 -CO (28) key Blue: Parent | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Mass spectral fragmentation logic for this compound. The loss of C2H4/C2H5 is diagnostic for the ethoxy group.

Comparative Analysis: TLC vs. GC-MS vs. HPLC

While TLC and GC-MS are the focus, HPLC is included for context regarding non-volatile impurities.[3]

FeatureTLC (Silica + TEA) GC-MS (EI) HPLC-UV
Primary Utility Rapid Reaction MonitoringPurity Certification & IDPurity of Non-volatiles
Sample Prep Minimal (Dilute & Spot)Dilute in MeOH/DCMFilter & Dilute (Mobile Phase)
Specificity Low (Rf overlap possible)High (Retention + Mass Spec)Medium (Retention + UV Spectra)
Limit of Detection

0.1 - 1.0 %
< 0.01 % (Trace analysis)< 0.05 %
Structural Data NoneDiagnostic (Ether cleavage)None (unless coupled to MS)
Cost/Time Low / 10 minsHigh / 30 minsMedium / 20 mins
Key Limitation Tailing without amine modifierThermal degradation of unstable saltsRequires buffers; no structural ID

Analytical Workflow Recommendation

To ensure scientific rigor and resource efficiency, the following self-validating workflow is recommended for drug development environments:

Workflow Start Crude Product (this compound) TLC Step 1: TLC Screening (Hex/EtOAc + 1% TEA) Start->TLC Decision1 Single Spot (Rf ~0.5)? TLC->Decision1 Recryst Recrystallize / Column Chrom. Decision1->Recryst No (Tailing/Multiple Spots) GCMS Step 2: GC-MS Analysis (Quantification + Structure) Decision1->GCMS Yes Recryst->TLC Retest Decision2 Purity >98% AND m/z 187, 159 confirm? GCMS->Decision2 Decision2->Recryst Fail Final Release for Downstream Synthesis Decision2->Final Pass

Figure 2: Integrated analytical workflow ensuring both purity and structural identity.

References

  • Canadian Science Publishing. (1970). Mass Spectra of Oxygenated Quinolines: Fragmentation Mechanisms. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Retrieved from [Link]

  • PubChem. (2025).[4][5] this compound Compound Summary (CID 106294508).[6] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[7][8] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-Ethoxy-2-methylquinoline

[1]

Executive Safety Summary
  • Substance Identity: this compound (CAS: 61703-93-3).[1][3]

  • Physical State Warning: This compound is a low-melting solid (MP: ~34–35°C).[1][2] It may exist as a solid, a semi-solid, or a liquid depending on laboratory ambient temperature.[1][2] Strict temperature control is required during waste storage to prevent unexpected phase changes that can lead to container leakage.[1]

  • Primary Hazards (Inferred): Acute toxicity (oral), Skin/Eye Irritation, and Chronic Aquatic Toxicity.[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste vendor.[1] Do not dispose of down the drain.

Technical Characterization & Waste Classification

Before disposal, verify the material state and classification to ensure regulatory compliance (RCRA/EPA).[1][2]

ParameterSpecificationOperational Implication
CAS Number 61703-93-3 Unique identifier for waste manifests.
Molecular Formula C₁₂H₁₃NONitrogen-containing organic; requires incineration to prevent NOx release.[1]
Melting Point 34.5 – 35.4 °C CRITICAL: Material may melt in warm storage areas.[1][2] Use wide-mouth leak-proof containers (HDPE) rather than bags.[1]
Solubility Low in water; Soluble in organics (DCM, EtOAc)Spill cleanup requires organic solvents; do not use water alone.[1][2]
RCRA Status (US) Non-listed (Not P or U listed)Classify as Characteristic Waste if mixed with solvents (e.g., D001 Ignitable), otherwise manage as Non-Regulated Hazardous Waste (Toxic/Irritant).[1][2]
Incompatibilities Strong Oxidizers, Strong AcidsSegregate from nitric acid, perchlorates, and peroxides in waste streams.[1][2]
Operational Disposal Workflow

The following decision matrix outlines the logical flow for disposing of this compound, ensuring the physical state (solid vs. liquid) dictates the packaging protocol.

DisposalWorkflowStartWaste Generation:This compoundStateCheckAssess Physical State(Temp > 35°C?)Start->StateCheckSolidPathSolid / Semi-Solid WasteStateCheck->SolidPath  Temp < 34°C  LiquidPathSolution / Liquid WasteStateCheck->LiquidPath  Temp > 35°C or Dissolved  ContainerSolidPackaging:Wide-Mouth HDPE Jar(Double Containment)SolidPath->ContainerSolidLabelingLabeling:'Hazardous Waste - Toxic/Irritant'List CAS: 61703-93-3ContainerSolid->LabelingSolventCheckCheck Solvent Compatibility(Halogenated vs Non-Halogenated)LiquidPath->SolventCheckContainerLiquidPackaging:Solvent-Rated Carboy(Vented Cap if needed)SolventCheck->ContainerLiquidContainerLiquid->LabelingStorageStorage:Cool, Dry Area (<25°C)Secondary ContainmentLabeling->StorageVendorFinal Disposal:High-Temp IncinerationStorage->Vendor

Figure 1: Decision logic for waste segregation based on the compound's low melting point.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid or Pure Substance Disposal

Use this protocol for expired stocks, synthesized solids, or semi-solids.[1][2]

  • PPE Verification: Wear nitrile gloves (double-gloving recommended due to potential melting on contact), safety goggles, and a lab coat.[1][2]

  • Container Selection: Select a rigid, wide-mouth HDPE (High-Density Polyethylene) jar .

    • Why: Plastic bags are prohibited because the substance may melt at ambient temperatures, leak through seams, or dissolve standard plastic bags if residual solvent is present.[1][2]

  • Transfer: Transfer the solid using a disposable spatula.[1][2] Do not generate dust.[1][2][4]

  • Decontamination: Wipe the spatula with a Kimwipe soaked in acetone or ethyl acetate.[1][2] Place the wipe and the spatula into the solid waste jar.[1][2]

  • Sealing: Screw the cap tightly. Apply Parafilm around the cap seam to prevent odor leakage or creep.[1][2]

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Use this protocol for reaction mixtures or dissolved waste.[1][2]

  • Segregation: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[1][2]

    • Rule: If halogenated solvents are present, use the Halogenated Waste stream.[1][2] If not, use Non-Halogenated Organic .[1][2]

  • pH Check: Verify the pH of the solution.

    • Self-Validating Step: Dip a pH strip into the waste.[1][2] If pH < 4 or > 10, neutralize to pH 5–9 before adding to a communal carboy to prevent exothermic reactions.[1][2]

  • Transfer: Pour into the appropriate solvent carboy using a funnel.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent.[1][2] Add rinsate to the waste carboy.[1][2]

Emergency Contingencies
ScenarioImmediate ActionCleanup Material
Spill (Solid) Isolate area. Do not sweep vigorously (dust hazard).[1][2]Cover with wet paper towels to dampen, then scoop into a bag.[1][2]
Spill (Melted/Liquid) Extinguish ignition sources.[1][2]Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]
Skin Contact Remove contaminated clothing immediately.[1][2]Wash with soap and copious water for 15 min.[1][2] (Compound is lipophilic; water alone is ineffective).[1][2]
References
  • Chemazone . This compound Product Data. Retrieved from (Verified CAS and Identity).[1][2]

  • ResearchGate . Synthesis of 8-Hydroxyquinoline Derivatives. (Provides melting point data for this compound analog: 34.5-35.4°C).[1][5] Retrieved from .

  • PubChem . Quinoline Derivatives Hazard Profile. National Library of Medicine.[1][2] Retrieved from .[1][2]

  • US EPA . Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273).[1] (Waste Classification Standards).[1][2] Retrieved from .[1][2]

Personal protective equipment for handling 8-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

8-Ethoxy-2-methylquinoline (CAS: 61703-93-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the gastroprotective agent Rebamipide .

While often classified under generic hazard codes for irritants, the quinoline scaffold requires a higher tier of vigilance than standard organic solids. The addition of the 8-ethoxy group increases the molecule's lipophilicity compared to its parent quinoline structure. This structural modification theoretically enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal protection not just a regulatory requirement, but a toxicological necessity.

Core Directive: Treat this substance as a Potent Irritant and a Potential Sensitizer . All handling protocols must prioritize the containment of dust , as inhalation provides the most direct route to systemic exposure.

Hazard Profile & Risk Assessment

Causality Analysis: Why do we take these precautions?

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic interaction with dermal lipids; potential for defatting and dermatitis.[1]Zero-skin-contact policy. Double-gloving is required for solution handling.
Eye Irritation H319 Basic nitrogen lone pair reacts with mucosal moisture, raising local pH and causing caustic irritation.Goggles are superior to safety glasses due to the risk of airborne dust migration.
STOT-SE H335 Respiratory tract irritation.[1][2][3][4] Fine particulates settle in the bronchial tree.Fume hood usage is mandatory. N95/P100 is a backup, not a primary control.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol relies on barrier redundancy.

A. Hand Protection (The "Breakthrough" Logic)

Standard latex gloves are insufficient for quinoline derivatives due to poor organic permeation resistance.

  • Primary Barrier: Nitrile Rubber (minimum 5 mil / 0.12 mm thickness).

  • Secondary Barrier (For Solutions): If dissolved in DMSO or DMF, use Laminate Film (Silver Shield) or double-glove with Nitrile (change outer glove every 15 mins).

  • Rationale: Nitrile offers superior resistance to physical snagging on weighing spatulas and better chemical resistance to the organic bases than latex.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9][10]
  • Solid State (Powder): NIOSH-certified N95 respirator is the minimum for open weighing, but a Balance Enclosure or Fume Hood is the standard.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Why? Safety glasses allow dust to bypass the side shields via air currents. Goggles seal the ocular environment.

C. Body Protection[1][6][11]
  • Lab Coat: High-neck, long-sleeved, chemically resistant (e.g., Tyvek) preferred over cotton if handling >10g quantities.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Operational Workflow: Step-by-Step

Expertise & Experience: Moving beyond "Handle with Care".

Phase 1: Preparation
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Quinolines are often crystalline solids prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "powder flight."

Phase 2: Weighing & Transfer
  • Tare External: Tare the weigh boat/vial before opening the chemical container to minimize open-container time.

  • The "Tunnel" Technique: When transferring powder, keep the receiving vial and the source container within 6 inches of each other, deep inside the hood (at least 6 inches back from the sash).

  • Solvent Addition: Add solvent (e.g., Ethanol, DMSO) slowly down the side of the vessel to avoid displacing a dust cloud.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area immediately. Dry wiping spreads dust; wet wiping captures it.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent dislodging dust from glove surfaces into the lab air.

Visualized Safety Logic

The following diagrams illustrate the decision-making process and emergency response flows.

Diagram 1: Risk Assessment & PPE Selection Logic

PPE_Selection Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (DMSO/DMF) State_Check->Solution Dissolved Risk_Dust Risk: Dust Inhalation & Ocular Irritation Solid->Risk_Dust Risk_Perm Risk: Rapid Skin Absorption Solution->Risk_Perm Control_Solid Control: Fume Hood + Goggles + Nitrile (5mil) Risk_Dust->Control_Solid Control_Soln Control: Fume Hood + Double Nitrile or Laminate Risk_Perm->Control_Soln

Caption: Decision tree for selecting appropriate PPE based on the physical state of the chemical.

Diagram 2: Emergency Response Workflow (Spill/Exposure)

Emergency_Response Event Event: Exposure or Spill Type_Skin Skin Contact Event->Type_Skin Type_Eye Eye Contact Event->Type_Eye Type_Spill Bench Spill Event->Type_Spill Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) Type_Skin->Action_Skin Action_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open Type_Eye->Action_Eye Action_Spill 1. Dampen with Ethanol 2. Wipe (Do Not Sweep) 3. Incinerate Waste Type_Spill->Action_Spill Medical Seek Medical Review (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Caption: Immediate response protocols for biological exposure or environmental release.

Disposal & Environmental Stewardship

Do not dispose of down the drain. Quinolines are harmful to aquatic life and difficult to biodegrade in standard water treatment facilities.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic Organic."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" waste streams (unless dissolved in halogenated solvents).

  • Destruction Method: Commercial chemical incineration is the only approved method for final destruction.

References

  • PubChem. (n.d.). Compound Summary: this compound.[5] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.